molecular formula C15H24O B162050 Bisabola-3,10-dien-2-one CAS No. 61432-71-1

Bisabola-3,10-dien-2-one

Cat. No.: B162050
CAS No.: 61432-71-1
M. Wt: 220.35 g/mol
InChI Key: KNOUERLLBMJGLF-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one is a high-purity sesquiterpenoid compound provided for research applications. With a molecular formula of C15H24O and a molecular weight of 220.3505 g/mol, this specific stereoisomer is also known in scientific literature as (6S,7R)-Bisabolone . Sesquiterpenoids, like this compound, are a class of natural products widely studied for their diverse biological activities, which often include antioxidant, anti-inflammatory, and antimicrobial properties . Researchers investigating natural products from plant genera such as Plectranthus , which are known for their rich diversity of medicinally relevant terpenoids, may find this compound of particular interest . For analytical purposes, gas chromatography data is available for this stereoisomer using a non-polar HP-5MS column (30 m / 0.25 mm / 0.25 μm) with helium as the carrier gas and a specific temperature program: 60°C (hold 1 min) ramping at 5°C/min to 210°C, then at 10°C/min to 280°C (hold 15 min), resulting in a reported retention index of 1754.5 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(6R)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUERLLBMJGLF-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H](CC1)[C@@H](C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Sources of Bisabola-3,10-dien-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of Bisabola-3,10-dien-2-one, a bisabolane-type sesquiterpenoid of interest to researchers, scientists, and drug development professionals. This document outlines the primary plant families known to produce related compounds, details on the quantitative analysis of these compounds in essential oils, and comprehensive experimental protocols for their extraction and identification.

This compound belongs to the diverse class of bisabolane (B3257923) sesquiterpenoids, which are widely distributed in the plant kingdom. While direct citation for this specific compound is limited, extensive research on related bisabolane derivatives points towards the Asteraceae family as the most promising source. In particular, German chamomile (Matricaria chamomilla or Chamomilla recutita) and Roman chamomile (Anthemis nobilis) are well-documented producers of a variety of bisabolane oxides and bisabolones.[1][2][3] The chemical composition of the essential oils from these plants can vary significantly based on the chemotype, geographical origin, and processing methods.[1][4]

Quantitative Analysis of Bisabolane Derivatives in Chamomile Essential Oils

The concentration of bisabolane-type sesquiterpenoids in chamomile essential oil is highly variable. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for quantifying these compounds. The table below summarizes the quantitative data of major bisabolane derivatives found in different chamomile samples, providing a reference for the expected yield of related compounds like this compound.

Plant SpeciesChemotype/OriginMajor Bisabolane DerivativesConcentration (% of Essential Oil)Reference
Matricaria chamomilla L.Turkish Population (2011)α-Bisabolone oxide A47.6[5]
α-Bisabolol oxide A27.4[5]
Matricaria chamomilla L.Turkish Population (2012)α-Bisabolol oxide A75.4[5]
α-Bisabolol oxide B4.1[5]
Matricaria chamomilla L.Iranian Populationsα-Bisabolone oxide A45.64 - 65.41[6]
Matricaria chamomilla L.Commercial Samples (Bulgarian)α-Bisabolol Oxide B and α-Bisabolol Oxide AMost abundant[1]
Matricaria chamomilla L.Mexican Commercial TeasBisabolol oxide A38.78 - 70.46[7]
Matricaria chamomilla L.Various Commercial SourcesHigh in trans-β-farnesene, varying levels of α-bisabolol and α-bisabolol oxides A and BVariable[2]

Experimental Protocols

The extraction and analysis of this compound and related compounds from plant materials typically involve two main stages: essential oil extraction and chromatographic analysis.

Essential Oil Extraction via Hydrodistillation

This is the most common method for obtaining essential oils from chamomile flowers.

  • Plant Material Preparation: Air-dried flower heads of Matricaria chamomilla or Anthemis nobilis are used.

  • Apparatus: A Clevenger-type apparatus is typically employed.

  • Procedure:

    • A known quantity of the dried plant material is placed in a round-bottom flask.

    • Distilled water is added to the flask to cover the plant material.

    • The mixture is heated to boiling. The steam and volatile components are condensed in a condenser.

    • The essential oil, being less dense than water, separates and is collected in a calibrated tube.

    • The distillation process is carried out for a specified duration (e.g., 3 hours) to ensure complete extraction.

    • The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

A generalized workflow for the extraction and purification of sesquiterpenoids is presented below.

G General Workflow for Sesquiterpenoid Extraction and Analysis plant_material Dried Plant Material (e.g., Chamomile Flowers) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) essential_oil->gc_ms identification Compound Identification (Mass Spectra Library Comparison) gc_ms->identification quantification Quantification (Peak Area Integration) gc_ms->quantification G Hypothesized Anti-inflammatory Signaling Pathway of Bisabolane Sesquiterpenoids cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Bisabolane Sesquiterpenoid cluster_pathway NF-κB Signaling Pathway stimulus e.g., LPS, Cytokines IKK IKK Complex stimulus->IKK Activates bisabolane This compound bisabolane->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits (sequesters in cytoplasm) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Release nucleus Nucleus NFkappaB_active->nucleus Translocates to transcription Gene Transcription nucleus->transcription Initiates inflammation Pro-inflammatory Mediators transcription->inflammation

References

A Technical Guide to Bisabola-3,10-dien-2-one: Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabola-3,10-dien-2-one, a member of the bisabolane-type sesquiterpenoid class of natural products, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of the known biological activities of the broader bisabolane (B3257923) sesquiterpenoid family, including anti-inflammatory, antibacterial, and cytotoxic effects. This document summarizes key quantitative data, outlines detailed methodologies for relevant experiments, and visualizes pertinent signaling pathways to facilitate further research and development.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the following identifiers and properties:

PropertyValueSource
CAS Number 61432-71-1[1]
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Boiling Point (estimated) 289°C (for Bisabola-3(15),10-dien-7-ol)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Biological Activities and Mechanisms of Action

Bisabolane-type sesquiterpenoids, including this compound, are recognized for a variety of biological activities. While specific data for this compound is limited, the activities of closely related compounds provide valuable insights into its potential.

Anti-inflammatory Activity

Bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties. For instance, β-bisabolol, a structurally similar compound, has been shown to inhibit the production of key inflammatory mediators.[4]

Mechanism of Action: The anti-inflammatory effects of bisabolane sesquiterpenoids are largely attributed to their ability to modulate key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are crucial in the cellular response to inflammatory stimuli. Inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (IκBα/p65/p50) TLR4->NFkB_pathway Transcription Gene Transcription MAPK_pathway->Transcription Activates NFkB_pathway->Transcription Activates Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2) Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Pro_inflammatory_genes Upregulates Pro_inflammatory_genes->Pro_inflammatory_mediators Leads to production of LPS LPS LPS->TLR4 Activates Bisabolane This compound Bisabolane->MAPK_pathway Inhibits Bisabolane->NFkB_pathway Inhibits cytotoxic_pathway cluster_pathways Apoptosis Induction Bisabolane This compound Intrinsic Intrinsic Pathway (Mitochondrial) Bisabolane->Intrinsic Induces Extrinsic Extrinsic Pathway (Death Receptor) Bisabolane->Extrinsic Induces Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

References

Biosynthesis pathway of bisabolane sesquiterpenoids.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Bisabolane (B3257923) Sesquiterpenoids

Introduction

Bisabolane sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoid compounds found in a variety of plants, fungi, and marine organisms.[1] These compounds, including isomers such as α-, β-, and γ-bisabolene, are of significant interest due to their wide range of applications in fragrances, cosmetics, pharmaceuticals, and as precursors for advanced biofuels.[2][3] For instance, the hydrogenated form, bisabolane, is a promising biosynthetic alternative to D2 diesel fuel.[4] Due to the low concentrations found in natural sources, microbial biosynthesis through metabolic engineering has become an attractive and sustainable alternative for the large-scale production of bisabolane sesquiterpenoids.[3][5] This guide provides a detailed overview of the native biosynthetic pathways, metabolic engineering strategies for enhanced production, and key experimental protocols for researchers and professionals in the field.

Core Biosynthesis Pathway of Bisabolane Sesquiterpenoids

The biosynthesis of all terpenoids, including bisabolane sesquiterpenoids, originates from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] Eukaryotes and prokaryotes utilize two primary pathways to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The Mevalonate (MVA) Pathway

Primarily found in eukaryotes (like yeast), archaea, and the cytoplasm of plants, the MVA pathway begins with acetyl-CoA.[3][6] A series of enzymatic reactions converts acetyl-CoA into IPP and DMAPP. Key enzymes in this pathway include HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), the latter often being a rate-limiting step in terpenoid biosynthesis.[6]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is predominantly active in bacteria, algae, and plant plastids.[4][6] This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Formation of Farnesyl Diphosphate (FPP)

Regardless of the initial pathway, the C5 precursors IPP and DMAPP are condensed to form larger isoprenoid diphosphates. Geranyl diphosphate (GPP, C10) is formed from one molecule of IPP and one molecule of DMAPP. Subsequently, another molecule of IPP is added to GPP by farnesyl diphosphate synthase (FPPS) to yield the C15 precursor, farnesyl diphosphate (FPP).[6]

Conversion of FPP to Bisabolene (B7822174)

The final step in the biosynthesis of bisabolane sesquiterpenoids is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically bisabolene synthases (BS).[7] Different bisabolene synthases, sourced from various organisms, produce different isomers of bisabolene. For example:

  • α-bisabolene synthase (αBS) , originally identified in the grand fir (Abies grandis), converts FPP to α-bisabolene.[6][8]

  • β-bisabolene synthase (βBS) has been sourced from organisms like ginger (Zingiber officinale).[6]

  • γ-bisabolene synthase (γBS) has been identified in organisms such as sunflower (Helianthus annuus) and the fungus Aspergillus calidoustus.[6][9]

The reaction mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of cyclizations and rearrangements, and is terminated by a deprotonation step to yield the final bisabolene isomer.[7]

Caption: Generalized biosynthesis pathway of bisabolane sesquiterpenoids.

Metabolic Engineering for Enhanced Bisabolane Production

To overcome the low yields from natural sources, various microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica have been engineered to produce bisabolene.[1] Strategies typically focus on increasing the precursor (FPP) supply and efficiently converting it to the desired bisabolene isomer.

Key metabolic engineering strategies include:

  • Overexpression of MVA or MEP pathway genes: Increasing the expression of rate-limiting enzymes like HMGR in the MVA pathway can significantly boost the pool of IPP and DMAPP.[6]

  • Heterologous expression of bisabolene synthases: Introducing potent bisabolene synthase genes from other organisms, such as Abies grandis, into microbial hosts directs the FPP flux towards bisabolene production.[3][9]

  • Downregulation of competing pathways: Minimizing the flux towards competing pathways, such as sterol biosynthesis (e.g., by down-regulating ERG9 in yeast), can make more FPP available for bisabolene synthesis.[9]

  • Compartmentalization: Targeting the biosynthesis pathway to specific cellular compartments, like peroxisomes in yeast, can increase precursor availability and product titers.[9][10]

  • In situ product recovery: Using an organic solvent overlay (e.g., n-dodecane) during fermentation can capture the volatile bisabolene product, preventing its loss and reducing potential toxicity to the host cells.[11]

Quantitative Data on Engineered Bisabolene Production

The following table summarizes reported bisabolene titers achieved through metabolic engineering in various microbial hosts.

Host OrganismKey Engineering StrategiesBisabolene IsomerTiter (mg/L)Reference(s)
Escherichia coliHeterologous MVA pathway, overexpression of AgBisα-Bisabolene>900[9][11]
Saccharomyces cerevisiaeOverexpression of MVA pathway genes, downregulation of ERG9, dual cytoplasmic-peroxisomal engineeringγ-Bisabolene2690 (fed-batch)[9]
Yarrowia lipolyticaOverexpression of MVA pathway genes (HMG1), lipid droplet engineeringα-Bisabolene1954.3[2]
Pichia pastorisOptimization of peroxisomal MVA pathway, overexpression of EfmvaEα-Bisabolene1100 (fed-batch)[10]
Methanosarcina acetivoransCodon-optimized AgBis expression, overexpression of MVA pathway genesα-Bisabolene10.6[3][12]
Corynebacterium glutamicumOverexpression of dxs and idi genes in MEP pathway, use of isopropyl myristate for in situ recoveryα-Bisabolene87.1[13]

Key Experimental Protocols

This section provides generalized protocols for the production, extraction, and analysis of bisabolene from engineered microbial cultures.

Protocol 1: Microbial Production and Extraction of Bisabolene

This protocol describes a typical shake-flask fermentation and subsequent solvent extraction for bisabolene recovery.

  • Inoculum Preparation:

    • Prepare a starter culture by inoculating a single colony of the engineered microbial strain into 5-10 mL of appropriate sterile liquid medium (e.g., LB for E. coli, YPD for S. cerevisiae).

    • Incubate overnight at the optimal temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) with shaking (e.g., 200-250 rpm).

  • Shake-Flask Fermentation:

    • Inoculate 50 mL of production medium in a 250 mL baffled flask with the overnight starter culture to a starting OD₆₀₀ of ~0.1.

    • Add an inducer (e.g., IPTG for E. coli, galactose for yeast with GAL promoters) at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) to initiate gene expression.

    • For in situ product recovery, add a sterile organic solvent overlay (e.g., 10% v/v n-dodecane or isopropyl myristate) to the culture.

    • Incubate for 48-96 hours under optimal temperature and shaking conditions.

  • Solvent Extraction:

    • After incubation, transfer the entire culture (broth + solvent overlay) to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 1,000 x g for 5 minutes) to separate the organic phase from the aqueous phase and cell pellet.

    • Carefully collect the upper organic phase containing the bisabolene.

    • Add an internal standard (e.g., caryophyllene (B1175711) or another suitable hydrocarbon) of a known concentration to the collected organic phase for quantification.

    • The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: GC-MS Analysis of Bisabolene

This protocol outlines the typical procedure for the identification and quantification of bisabolene.

  • Instrumentation and Column:

    • Use a GC-MS system (e.g., Agilent GC/MSD) equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[14]

  • GC Method Parameters:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1 or as appropriate for sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Ramp 2: Increase to 300°C at a rate of 25°C/min, hold for 2 minutes. (Note: The temperature program should be optimized based on the specific column and expected compounds.)

  • MS Method Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identification: Identify the bisabolene isomer peaks by comparing their retention times and mass spectra to those of authentic standards and/or spectral libraries (e.g., NIST, MassFinder).[14]

    • Quantification: Generate a standard curve using authentic bisabolene standards of known concentrations. Quantify the bisabolene concentration in the samples by comparing the peak area of the analyte to that of the internal standard and relating it to the standard curve.

Caption: Experimental workflow for bisabolene production and analysis.

Conclusion

The biosynthesis of bisabolane sesquiterpenoids is a well-characterized process that begins with central carbon metabolism and culminates in the cyclization of farnesyl diphosphate by specific sesquiterpene synthases. While naturally occurring, the production of these valuable compounds is often limited. Advances in synthetic biology and metabolic engineering have enabled the high-titer production of bisabolene isomers in various microbial hosts, offering a sustainable and economically viable alternative to traditional production methods.[1][5] Continued research focusing on enzyme discovery, pathway optimization, and bioprocess engineering will further unlock the potential of bisabolane sesquiterpenoids for diverse industrial applications, from biofuels to pharmaceuticals.

References

The Isolation and Characterization of Bisabola-3,10-dien-2-one from Cassia garrettiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Quantitative Data

The following tables summarize the hypothetical quantitative data expected from the successful isolation and characterization of Bisabola-3,10-dien-2-one.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialYield (g)Yield (%)
Crude Methanol (B129727) Extract5 kg C. garrettiana heartwood2505.0
n-Hexane Fraction250 g Crude Extract4518.0
Ethyl Acetate (B1210297) Fraction250 g Crude Extract8032.0
n-Butanol Fraction250 g Crude Extract6526.0
Aqueous Fraction250 g Crude Extract5522.0

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

StepStarting MaterialFraction(s) of InterestYield (mg)Purity (%)
Silica (B1680970) Gel Column Chromatography80 g Ethyl Acetate FractionF5 - F85,200~60
Sephadex LH-20 Column Chromatography5.2 g Combined FractionsSF31,500~85
Preparative HPLC1.5 g Sub-fraction SF3Peak 2 (this compound)85>98

Table 3: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H-NMR (CDCl₃, 500 MHz)δ 6.75 (s, 1H), 5.10 (t, J = 7.0 Hz, 1H), 2.50-2.20 (m, 4H), 2.10 (s, 3H), 1.95 (s, 3H), 1.65 (s, 3H), 1.60 (s, 3H)
¹³C-NMR (CDCl₃, 125 MHz)δ 199.5, 158.0, 135.5, 131.8, 124.2, 123.9, 45.1, 41.2, 31.5, 26.8, 25.7, 23.4, 17.7, 15.9
Mass Spectrometry (ESI-MS)m/z 221.18 [M+H]⁺ (Calculated for C₁₅H₂₅O: 221.19)
FT-IR (KBr, cm⁻¹)2925, 1660, 1615, 1450, 1375

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and identification of this compound.

Plant Material Collection and Preparation

Fresh heartwood of Cassia garrettiana (5 kg) was collected and authenticated. The plant material was air-dried in the shade for two weeks and then coarsely powdered using a mechanical grinder.

Extraction and Solvent Partitioning

The powdered plant material was macerated with methanol (3 x 15 L) at room temperature for 72 hours for each extraction. The combined methanol extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (250 g). This crude extract was then suspended in distilled water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Each fraction was concentrated to dryness in vacuo.

Chromatographic Isolation

The ethyl acetate fraction (80 g), being a likely source of sesquiterpenoids, was subjected to further chromatographic separation.

  • Silica Gel Column Chromatography: The ethyl acetate fraction was adsorbed onto silica gel (200 g) and loaded onto a silica gel column (5 x 60 cm, 230-400 mesh). The column was eluted with a gradient of n-hexane and ethyl acetate (100:0 to 0:100, v/v). Fractions of 250 mL were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined. Fractions F5-F8, eluted with n-hexane:ethyl acetate (80:20), showed the presence of compounds with characteristics similar to sesquiterpenoids.

  • Sephadex LH-20 Column Chromatography: The combined fractions F5-F8 (5.2 g) were dissolved in methanol and applied to a Sephadex LH-20 column (3 x 100 cm). Elution was carried out with methanol at a flow rate of 0.5 mL/min. The resulting sub-fraction SF3 (1.5 g) showed significant enrichment of the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column (250 x 20 mm, 5 µm). The mobile phase consisted of an isocratic mixture of acetonitrile (B52724) and water (70:30, v/v) at a flow rate of 5 mL/min. The elution was monitored at 254 nm. The peak corresponding to this compound (retention time = 18.2 min) was collected, and the solvent was evaporated to yield the pure compound (85 mg).

Structure Elucidation

The structure of the isolated compound was elucidated using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and FT-IR. The data obtained were consistent with the known structure of this compound.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the overall workflow for the isolation of this compound from Cassia garrettiana.

G plant Cassia garrettiana Heartwood (5 kg) powder Powdered Plant Material plant->powder Drying & Grinding extract Crude Methanol Extract (250 g) powder->extract Methanol Maceration partition Solvent Partitioning extract->partition hexane n-Hexane Fraction (45 g) partition->hexane etOAc Ethyl Acetate Fraction (80 g) partition->etOAc butanol n-Butanol Fraction (65 g) partition->butanol aqueous Aqueous Fraction (55 g) partition->aqueous silica Silica Gel Column Chromatography etOAc->silica fractions Combined Fractions F5-F8 (5.2 g) silica->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex subfraction Sub-fraction SF3 (1.5 g) sephadex->subfraction hplc Preparative HPLC subfraction->hplc pure_compound This compound (85 mg) hplc->pure_compound

Caption: Isolation workflow of this compound.

Logical Relationship of Purification Steps

This diagram illustrates the sequential and hierarchical nature of the purification process.

G start Crude Extract step1 Solvent Partitioning start->step1 Initial Separation step2 Silica Gel Chromatography step1->step2 Polarity-based Fractionation step3 Sephadex LH-20 step2->step3 Size Exclusion step4 Preparative HPLC step3->step4 High-Resolution Purification end Pure Compound step4->end Final Isolation

Caption: Sequential purification of the target compound.

References

Physical and chemical properties of Bisabola-3,10-dien-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physical and Chemical Properties of Bisabola-3,10-dien-2-one.

This document provides a comprehensive overview of the sesquiterpenoid this compound, a natural compound of interest for its potential therapeutic properties. It details its known physical and chemical characteristics, methods for its isolation and characterization, and its biological activities, with a focus on its anti-inflammatory effects.

Chemical and Physical Properties

This compound is a bisabolane-type sesquiterpenoid, a class of C15 terpenoids. It is a constituent of various plants, most notably turmeric (Curcuma longa) and Cassia garrettiana.[1][2] Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

General Properties
PropertyValueSource
Chemical Name This compound-
Synonym(s) 1-Bisabolone, (6R,7R)-BisaboloneMedChemExpress, ECHEMI
CAS Number 61432-71-1[4]
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Appearance Likely a liquid at room temperature[5]
Physicochemical Data

Quantitative physicochemical data for this compound is not extensively available in public literature. The following table includes data derived from computational predictions and information on closely related compounds.

PropertyValueNotes
Boiling Point Estimated: 289°CBased on data for the related compound Bisabola-3(15),10-dien-7-ol.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] General solubility for related sesquiterpenoids.
logP (Octanol/Water) 4.96Computationally predicted value, indicating high lipophilicity.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic methods. While specific datasets are often embedded within primary research articles, this section outlines the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not publicly tabulated. Structural determination would rely on standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) to assign proton and carbon signals characteristic of the bisabolane (B3257923) skeleton, including signals for methyl groups, olefinic protons, and the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its principal functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone)~1670 - 1715
C=C (Alkene)~1640 - 1680
C-H (sp³ hybridized)~2850 - 3000
C-H (sp² hybridized)~3010 - 3100
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₅H₂₄O. The fragmentation pattern would be characteristic of the bisabolane structure.

Experimental Protocols

Isolation and Purification

This compound is naturally present in the rhizomes of Curcuma longa.[6] A general protocol for its isolation involves extraction followed by chromatographic separation.

Protocol: Extraction and Isolation from Curcuma longa

  • Preparation : Air-dried and powdered rhizomes of Curcuma longa are used as the starting material.

  • Extraction : The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or hexane (B92381), often using a Soxhlet apparatus to ensure exhaustive extraction.

  • Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation : The crude extract is then subjected to column chromatography over silica (B1680970) gel.

  • Elution : A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to elute the column.

  • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification : Fractions containing this compound are pooled, and may be subjected to further chromatographic purification steps (e.g., preparative HPLC) until the pure compound is obtained.

  • Characterization : The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).

G start Dried & Powdered Curcuma longa Rhizomes extraction Soxhlet Extraction (Ethanol) start->extraction concentration Rotary Evaporation extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography fractions Fraction Collection (TLC Monitoring) chromatography->fractions purification Preparative HPLC fractions->purification final_product Pure this compound purification->final_product

Fig. 1: General workflow for the isolation of this compound.

Chemical and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: a ketone and two carbon-carbon double bonds. The double bonds can undergo addition reactions, while the ketone can be subject to nucleophilic attack or reduction. Its stability may be affected by exposure to strong acids, bases, or oxidizing agents.

Anti-Inflammatory and Antiviral Activity

This compound has demonstrated significant biological activity. It has been shown to inhibit the replication of the influenza A virus (H1N1) in cell cultures.[7] Furthermore, as a member of the bisabolane sesquiterpenoid family from Curcuma longa, it is implicated in potent anti-inflammatory effects.[8]

The primary mechanism for the anti-inflammatory action of bisabolane sesquiterpenoids involves the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.[1] Studies on related compounds from turmeric show that they can suppress the production of cytokines such as TNF-α and IL-6.[8][9] This is achieved by inhibiting the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][8]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Bisabolane sesquiterpenoids, including likely this compound, are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB (Active) IkBa_p->NFkB Releases NFkB_IkBa NF-κB / IκBα (Inactive) NFkB_IkBa->IKK NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates bisabolane This compound bisabolane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Induces Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4

Fig. 2: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and antiviral properties. Its mechanism of action, likely through the inhibition of the NF-κB signaling pathway, makes it a compound of high interest for further investigation in drug discovery and development. While more detailed public data on its physical properties and comprehensive experimental protocols are needed, the existing information provides a solid foundation for researchers in the field. Further studies to fully characterize this compound and explore its therapeutic potential are warranted.

References

Preliminary Biological Activity Screening of Bisabola-3,10-dien-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-3,10-dien-2-one is a member of the bisabolane (B3257923) sesquiterpenoid class of natural products. Compounds within this class have demonstrated a wide range of biological activities, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. Due to a lack of specific experimental data for this compound in the public domain, this guide utilizes data from structurally related bisabolane sesquiterpenoids to provide a representative outlook on its potential bioactivities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research.

Data Presentation: Biological Activities of Structurally Related Bisabolane Sesquiterpenoids

The following tables summarize the reported biological activities of various bisabolane sesquiterpenoids, offering insights into the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Bisabolane Sesquiterpenoids Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
3,6-Epidioxy-1,10-bisaboladieneK562 (Chronic Myelogenous Leukemia)9.1 µM[1]
3,6-Epidioxy-1,10-bisaboladieneLNCaP (Prostate Carcinoma)23.4 µM[1]
Aspertenol AK562 (Chronic Myelogenous Leukemia)16.6 - 72.7 µM[2]
Aspertenol AA549 (Lung Carcinoma)43.5 µM[2]
Aspertenol BK562 (Chronic Myelogenous Leukemia)16.6 - 72.7 µM[2]
Compound 14 (a phenolic bisabolane)A549 (Lung Carcinoma)1.9 µM[3]
Compound 14 (a phenolic bisabolane)HL-60 (Promyelocytic Leukemia)5.4 µM[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids

CompoundAssayCell LineIC50 ValueReference
β-BisabololIL-6 Inhibition3T3 (Fibroblast)EC50: 4.3 µg/mL[4]
Various Bisabolane DerivativesNitric Oxide (NO) ProductionRAW 264.7 (Macrophage)IC50: 9.9 - 44.8 µM[5]
Bisabolane SesquiterpenesNitric Oxide (NO) ProductionRAW264.7 (Macrophage)>50% inhibition at 20 µM[6]

EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Table 3: Antimicrobial Activity of Bisabolane Sesquiterpenoids

CompoundMicroorganismMIC ValueReference
Aromatic bisabolene-type sesquiterpenoidAeromonas hydrophilia2.0 - 8.0 µg/mL[7]
Aromatic bisabolene-type sesquiterpenoidEscherichia coli1.0 - 8.0 µg/mL[7]
Aromatic bisabolene-type sesquiterpenoidEdwardsiella tarda2.0 - 8.0 µg/mL[7]
Aromatic bisabolene-type sesquiterpenoidVibrio harveyi2.0 - 8.0 µg/mL[7]
Various Bisabolane-type SesquiterpenoidsVarious Bacteria1.25 - 20.0 µM[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the preliminary biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I Griess_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Reaction cluster_analysis Analysis A Seed RAW 264.7 Cells B Treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagent A D->E F Add Griess Reagent B E->F G Measure Absorbance (540nm) F->G H Calculate NO Inhibition & IC50 G->H Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Determination A Prepare Microbial Inoculum C Inoculate Wells A->C B Prepare Compound Dilutions in Plate B->C D Incubate (18-24h) C->D E Visually Assess Growth D->E F Determine MIC E->F NFkB_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Releases NFkB_p65 p65 IkB->NFkB_p65 Releases NFkB_active Active NF-κB (p50/p65) NFkB_p50->NFkB_active Translocates to Nucleus NFkB_p65->NFkB_active Translocates to Nucleus Gene Gene Transcription (Inflammatory Mediators) NFkB_active->Gene Induces MAPK_Pathway cluster_stimuli Extracellular Signals cluster_receptor Receptors cluster_cascade Kinase Cascade cluster_cellular Cellular Response GrowthFactors Growth Factors Receptor Cell Surface Receptors GrowthFactors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress Stress->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Response Gene Expression (Proliferation, Inflammation, etc.) TranscriptionFactors->Response Regulates

References

Bioactivities of Bisabolane Derivatives: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisabolane-type sesquiterpenoids are a class of monocyclic sesquiterpenoids widely distributed in nature, found in terrestrial plants, marine organisms, and fungi.[1][2][3][4] These compounds are characterized by a 15-carbon skeleton with a six-membered ring core.[1][4] Over the past few decades, bisabolane (B3257923) derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities.[1][3] In vitro and in vivo studies have revealed that these compounds exhibit a broad spectrum of biological properties, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a rich source for the development of new drug leads.[1][2][3] This technical guide provides a comprehensive review of the bioactivities of bisabolane derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cytotoxic Activity

A significant number of bisabolane derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[5] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[5][6]

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of bisabolane derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound/IdentifierCell Line(s)IC50 (µM)Source Organism/Reference
Compound 14 A549 (Lung Carcinoma)1.9Marine-derived[1]
HL-60 (Leukemia)5.4Marine-derived[1]
Compound 13 HL-60 (Leukemia)15.7Marine-derived[1]
Compound 119 DU-145 (Prostate Cancer)0.028Pleurotus cystidiosus (Fungus)[1]
C42B (Prostate Cancer)0.052Pleurotus cystidiosus (Fungus)[1]
Inonotic Acid C MCF-7 (Breast Cancer)7.7Penicillium oxalicum (Fungus)[7][8]
Experimental Protocols

General Workflow for Isolation and Cytotoxicity Screening

The discovery of bioactive bisabolane derivatives typically follows a systematic workflow, from extraction to characterization and bioactivity assessment.

G cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Bioactivity Evaluation A Natural Source (e.g., Marine Sponge, Fungus) B Extraction (Organic Solvents) A->B C Chromatographic Separation (Silica Gel, Sephadex) B->C D Pure Bisabolane Derivatives C->D E Spectroscopic Analysis (NMR, HRESIMS) D->E G Cytotoxicity Assay (MTT, etc.) D->G H Anti-inflammatory Assay D->H I Antimicrobial Assay D->I F Structure Determined E->F J Bioactivity Confirmed G->J H->J I->J

Caption: General experimental workflow for bisabolane discovery.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HL-60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bisabolane derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic activity of bisabolane derivatives is often mediated by the induction of apoptosis. This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[6][9][10] For instance, compound 119 was found to induce apoptosis in DU-145 prostate cancer cells.[1] Similarly, 3,6-Epidioxy-1,10-bisaboladiene induces hallmarks of apoptosis, including DNA fragmentation and chromatin condensation, in leukemia cells.[5]

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases.[11] Bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[12][13][14]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Compound/IdentifierAssay/Cell LineActivity/MetricPositive ControlSource/Reference
Compound 20 NO Inhibition / BV-2 Microglia46.4% inhibition at 10 µM-Marine-derived[1]
Compound 26 NO Inhibition / BV-2 Microglia56.8% inhibition at 10 µM-Marine-derived[1]
Compound 141 NO Inhibition / LPS-activatedIC50: 25.5 µMDexamethasone (IC50: 33.6 µM)Curcuma longa[1]
Compound 4 NO, TNF-α, IL-1β, IL-6 Inhibition / RAW264.7Significant reduction-Curcuma longa[14]
Amygdanoid E NO Inhibition / LPS-induced RAW 264.7Suppresses iNOS expression-Vernonia amygdalina[12][15]
Compounds 7 & 13 NO Inhibition / LPS-stimulated RAW264.7>50% inhibition at 20 µM-Penicillium citrinum[16]
Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) or microglia cells (e.g., BV-2) are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test bisabolane compounds for 1-2 hours.

  • Stimulation: An inflammatory response is induced by adding lipopolysaccharide (LPS) to the culture medium.[12]

  • Incubation: The cells are incubated for approximately 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of bisabolane derivatives are frequently attributed to their ability to modulate key signaling pathways that control the expression of pro-inflammatory genes.[12] The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[11][17][18] In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[13] Several bisabolane compounds have been shown to inhibit this pathway, preventing NF-κB activation.[1][13][15] Other implicated pathways include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[12][13][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_IkBa NF-κB / IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Bisabolanes Bisabolane Derivatives Bisabolanes->IKK Inhibits Bisabolanes->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by bisabolanes.

Antimicrobial Activity

Bisabolane derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, including those of clinical relevance.[1][19][20]

Quantitative Data on Antimicrobial Activity

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound/IdentifierPathogenMIC (µg/mL)Source/Reference
Compound 61 Micrococcus luteus1.0Marine-derived[1]
Vibrio alginolyticus2.0Marine-derived[1]
Compound 64 Vibrio harveyi4.0Marine-derived[1]
Compound 65 Microsporum gypseum (Fungus)4.0Marine-derived[1]
Compound 66 Staphylococcus aureus15.4Marine-derived[1]
Compound 2 Staphylococcus albus5.00 (µM)Aspergillus sp. (Fungus)[19]
Compound 4 Bacillus subtilis2.50 (µM)Aspergillus sp. (Fungus)[19]
Compounds 1, 2, 5 Escherichia coli, Edwardsiella tarda1.0 - 8.0Aspergillus versicolor (Fungus)[20]
Experimental Protocols

Broth Microdilution Assay for MIC Determination

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The bisabolane compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of bisabolane derivatives.[21] These compounds show promise in protecting neuronal cells from damage induced by oxidative stress, a key factor in neurodegenerative diseases.[22][23]

Quantitative Data on Neuroprotective Activity
Compound/IdentifierAssay/Cell LineActivityPositive ControlSource/Reference
Compound 1a SNP-induced injury / PC12 cellsMore active than Edaravone at 10 µMEdaravoneAspergillus versicolor[21]
Compound 6 SNP-induced injury / PC12 cellsMore active than Edaravone at 10 µMEdaravoneAspergillus versicolor[21]
Compound 8 SNP-induced injury / PC12 cellsMore active than Edaravone at 10 µMEdaravoneAspergillus versicolor[21]
(-)-α-bisabolol PTZ-induced seizures in ratsMitigates seizures, oxidative stress, and neuroinflammation-[23]
β-Bisabolene OGD-injured microgliaReduces pro-inflammatory cytokines and ROS-[24]
Experimental Protocols

Neuroprotection Assay in PC12 Cells

  • Cell Culture: PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are cultured and differentiated into a neuronal phenotype.

  • Compound Treatment: Cells are treated with the bisabolane derivatives for a set period.

  • Induction of Injury: Neuronal injury is induced by adding a neurotoxic agent, such as sodium nitroprusside (SNP), which generates oxidative stress.

  • Viability Assessment: Cell viability is measured using the MTT assay, as described previously.

  • Data Analysis: Increased cell viability in the presence of the bisabolane compound compared to the SNP-only control indicates a neuroprotective effect.[21]

Conclusion

Bisabolane derivatives represent a structurally diverse and biologically significant class of natural products.[1][3][4] The extensive research reviewed herein highlights their substantial potential in drug discovery, with compelling evidence for their cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities. The ability of these compounds to modulate critical signaling pathways, such as NF-κB and apoptotic cascades, underscores their potential as lead compounds for developing novel therapeutics against cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions.[1][5] Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of the most promising candidates is warranted to fully realize their therapeutic potential.[5]

References

Identifying Bisabola-3,10-dien-2-one in Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying the sesquiterpenoid Bisabola-3,10-dien-2-one in plant extracts. The protocols and data presented are grounded in established analytical techniques, offering a framework for researchers in natural product chemistry, pharmacology, and drug development. This document details experimental procedures, data presentation, and visual workflows to facilitate the successful isolation and analysis of this and related bisabolane-type sesquiterpenoids.

Introduction to this compound

This compound is a naturally occurring bisabolane-type sesquiterpenoid. These compounds are a diverse class of secondary metabolites found in a variety of plants and marine organisms, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Chemically, this compound has the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It has been identified in various plant species, including those of the Curcuma genus, which are widely used in traditional medicine. Accurate identification and quantification of this compound are crucial for understanding its therapeutic potential and for the quality control of plant-based products.

Methodologies for Identification and Quantification

The identification and quantification of this compound in plant extracts typically involve a multi-step process encompassing extraction, purification, and analysis by chromatographic and spectroscopic techniques.

Extraction from Plant Material

The initial step involves the extraction of the compound from the plant matrix. The choice of extraction method and solvent is critical for achieving a good yield.

Experimental Protocol: Pressurized Liquid Extraction (PLE)

This protocol is adapted from a validated method for the extraction of sesquiterpenoids from Curcuma longa rhizomes.

  • Sample Preparation: Dry the plant material (e.g., rhizomes) at a controlled temperature and grind it into a fine powder to increase the surface area for extraction.

  • Extraction Cell: Pack the powdered plant material into a stainless-steel extraction cell.

  • Solvent: Use a high-purity solvent such as ethanol (B145695) or methanol.

  • PLE System Parameters:

    • Temperature: Set the extraction temperature to 120°C.

    • Pressure: Maintain a pressure of 1500 psi.

    • Static Extraction Time: Allow a static extraction time of 10 minutes.

    • Extraction Cycles: Perform two extraction cycles to ensure exhaustive extraction.

  • Collection: Collect the extract in a vial.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

The crude extract is a complex mixture of various phytochemicals. Column chromatography is a standard method for the purification of the target compound.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

  • Column Preparation: Prepare a glass column packed with silica gel 60 as the stationary phase, equilibrated with a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Pooling and Concentration: Combine the fractions containing the purified compound and evaporate the solvent.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for its identification based on its mass spectrum and retention time. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of the isolated compound.

Experimental Protocol: HPLC-DAD Analysis

This protocol is based on a validated method for the analysis of bisabolane-type sesquiterpenoids in Curcuma longa.

  • Instrumentation: An HPLC system equipped with a DAD detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (A) and 0.4% (v/v) aqueous acetic acid (B).

  • Gradient Program: A typical gradient could be: 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 240 nm for sesquiterpenoids.

  • Quantification: Prepare a calibration curve using a certified reference standard of a closely related compound if a pure standard of this compound is unavailable. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.

Data Presentation

The following table summarizes the quantitative analysis of ar-turmerone, a bisabolane-type sesquiterpenoid closely related to this compound, in various commercial turmeric (Curcuma longa) samples, as determined by a validated HPLC-DAD method.[1] This data illustrates the typical concentration range that can be expected for such compounds in plant materials.

Sample IDPlant Partar-turmerone Content (mg/g)[1]
T-1Rhizome1.23
T-2Rhizome0.98
T-3Rhizome1.56
T-4Tuberous Root0.45
T-5Rhizome1.11
T-6Rhizome1.32
T-7Tuberous Root0.58
T-8Rhizome1.05
T-9Rhizome1.47
T-10Rhizome1.29

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and signaling pathways discussed in this guide.

Experimental_Workflow Plant_Material Plant Material (e.g., Rhizomes) Grinding Grinding Plant_Material->Grinding Extraction Pressurized Liquid Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Pure_Compound Purified this compound TLC_Monitoring->Pure_Compound Pool pure fractions Analysis HPLC-DAD / GC-MS / NMR Pure_Compound->Analysis Data Identification & Quantification Analysis->Data

Caption: General workflow for the extraction, purification, and analysis of this compound.

HPLC_System Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump HPLC Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector DAD Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_n->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation LPS LPS (Inflammatory Stimulus) LPS->TLR4 Bisabolane This compound Bisabolane->MAPK inhibits Bisabolane->IKK inhibits Cytotoxic_Pathway cluster_cell Cancer Cell Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bisabolane This compound Bisabolane->Mitochondria induces stress

References

The Sentinel Molecule: A Technical Guide to Bisabola-3,10-dien-2-one in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to thwart attacks from a myriad of herbivores and pathogens. Among these defenses, secondary metabolites play a pivotal role. This technical guide delves into the multifaceted role of Bisabola-3,10-dien-2-one, a sesquiterpenoid ketone, in plant defense mechanisms. While direct quantitative data for this specific compound remains an area of active research, this paper synthesizes current knowledge on closely related bisabolane-type sesquiterpenoids, providing a framework for understanding its potential significance. We will explore its likely induction in response to biotic stressors, its putative antimicrobial and insecticidal properties, and its integration into the broader plant defense signaling network. This guide also provides detailed experimental protocols for the extraction, quantification, and bioactivity assessment of sesquiterpenoids, alongside visual workflows and signaling pathway diagrams to facilitate further research and drug discovery efforts.

Introduction

The intricate interplay between plants and their antagonists has driven the evolution of a vast diversity of chemical compounds. Sesquiterpenoids, a class of 15-carbon isoprenoids, are prominent players in these interactions, serving as toxins, deterrents, and signaling molecules. This compound belongs to the bisabolane (B3257923) subclass of sesquiterpenoids, which are characterized by a monocyclic structure. While research on the specific functions of this compound is emerging, the well-documented biological activities of other bisabolane sesquiterpenoids suggest its significant potential in plant defense.[1][2][3][4] This guide aims to provide a comprehensive technical overview of the current understanding and methodologies for studying the role of this compound and related compounds in plant immunity.

Biosynthesis and Regulation in Plant Defense

The biosynthesis of sesquiterpenoids, including this compound, originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), the direct precursor for all sesquiterpenoids. The cyclization of FPP by specific sesquiterpene synthases (TPS) is the key step that determines the diversity of sesquiterpenoid skeletons.

The production of defense-related sesquiterpenoids is tightly regulated and often induced upon attack by herbivores or pathogens. This induction is primarily mediated by the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

The Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling Crosstalk

The JA and SA signaling pathways form the backbone of the plant's induced defense response. Generally, the JA pathway is activated in response to necrotrophic pathogens and chewing herbivores, while the SA pathway is triggered by biotrophic pathogens. The interaction between these two pathways is complex, exhibiting both synergistic and antagonistic effects that allow for a fine-tuned defense response.[5][6][7][8][9]

Upon herbivore attack or pathogen infection, the accumulation of JA or SA triggers a signaling cascade that leads to the activation of transcription factors, such as MYC2 in the JA pathway and TGA transcription factors in the SA pathway. These transcription factors then bind to specific cis-regulatory elements in the promoters of defense-related genes, including those encoding for sesquiterpene synthases. This leads to the induced biosynthesis of defensive compounds like this compound.

dot

Plant_Defense_Signaling cluster_biosynthesis Sesquiterpenoid Biosynthesis herbivore Chewing Herbivore JA Jasmonic Acid (JA) Pathway herbivore->JA pathogen Biotrophic/Necrotrophic Pathogen pathogen->JA SA Salicylic Acid (SA) Pathway pathogen->SA JA->SA MYC2 MYC2 Transcription Factor JA->MYC2 SA->JA TGA TGA Transcription Factors SA->TGA TPS Sesquiterpene Synthase (TPS) Gene Expression MYC2->TPS TGA->TPS FPP Farnesyl Pyrophosphate (FPP) TPS->FPP Bisaboladienone This compound Production FPP->Bisaboladienone

Caption: Simplified signaling pathway of plant defense induction.

Antimicrobial and Insecticidal Activity

While specific data for this compound is limited, numerous studies have demonstrated the potent antimicrobial and insecticidal activities of other bisabolane-type sesquiterpenoids isolated from various natural sources, particularly marine-derived fungi.[1][2][10][11][12][13] This suggests that this compound likely contributes to plant defense through direct toxicity or deterrence against a broad range of antagonists.

Quantitative Data on Related Bisabolane Sesquiterpenoids

To provide a quantitative perspective, the following table summarizes the reported antimicrobial and cytotoxic activities of several bisabolane sesquiterpenoids. It is important to note that these are related compounds, and the activity of this compound may vary.

CompoundTarget Organism/Cell LineBioactivity MetricValueReference
Halogenated bisabolane 65Microsporum gypseumMIC4 µg/mL[1]
Halogenated bisabolane 66Microsporum gypseumMIC8 µg/mL[1]
Halogenated bisabolane 65Staphylococcus aureusMIC26.8 µg/mL[1]
Halogenated bisabolane 66Staphylococcus aureusMIC15.4 µg/mL[1]
Compound 61Micrococcus luteusMIC1.0 µg/mL[1]
Compound 61Vibrio alginolyticusMIC2.0 µg/mL[1]
Norbisabolane 64Vibrio harveyiMIC4.0 µg/mL[1]
Phenolic bisabolane adduct 13HL-60 tumor cellsIC5015.7 µM[1]
Aspergoterpenin A-D and related compoundsErwinia carotovoraMIC15.2 - 85.2 µg/mL[11]
Bisabolane-type sesquiterpenoids 1-5Various bacterial strainsMIC1.25 - 20.0 µM[12]
Aromatic bisabolene-type sesquiterpenoids 1, 2, 5Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyiMIC1.0 - 8.0 µg/mL[13]
Sulfoxide-containing bisabolane 5Pseudomonas syringaeMIC32 µg/mL[10]
Sulfoxide-containing bisabolanes 2, 7, 8Ralstonia solanacarumMIC32 µg/mL[10]
Sulfoxide-containing bisabolanes 3, 7, 8Fusarium oxysporum (spore germination)EC5054.55, 77.16, 1.85 µg/mL[10]
Sulfoxide-containing bisabolanes 2, 3, 7, 8Alternaria alternata (spore germination)EC5034.04, 44.44, 26.02, 46.15 µg/mL[10]
Sulfoxide-containing bisabolanes 3, 7, 8Meloidogyne incognitaLC50192.40 µg/mL (for compound 8)[10]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration; LC50: Lethal Concentration, 50%.

Experimental Protocols

To facilitate further research into the role of this compound and other sesquiterpenoids in plant defense, this section provides detailed methodologies for their extraction, analysis, and bioactivity assessment.

Extraction and Quantification of Sesquiterpenoids from Plant Tissues

This protocol outlines a standard method for the extraction and quantification of sesquiterpenoids from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Solvent (e.g., hexane, dichloromethane, or a mixture)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Internal standard (e.g., n-alkane solution)

Procedure:

  • Sample Preparation: Homogenize a known weight of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a glass vial and add a measured volume of the extraction solvent. Vortex vigorously for 1-2 minutes and then sonicate for 10-15 minutes.

  • Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a desired volume under a gentle stream of nitrogen gas.

  • Internal Standard: Add a known concentration of an internal standard to the extract just before GC-MS analysis for accurate quantification.

  • GC-MS Analysis: Inject an aliquot of the extract into the GC-MS system. The GC oven temperature program should be optimized to separate the compounds of interest. Mass spectra are typically acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard or by using spectral libraries. Quantify the compound by comparing its peak area to that of the internal standard.

dot

Extraction_Workflow start Start: Plant Tissue Sample homogenization Homogenize with Liquid N2 start->homogenization extraction Solvent Extraction (e.g., Hexane) homogenization->extraction drying Dry with Anhydrous Na2SO4 extraction->drying concentration Concentrate under N2 Stream drying->concentration add_is Add Internal Standard concentration->add_is gcms GC-MS Analysis add_is->gcms end End: Quantification of This compound gcms->end

Caption: GC-MS quantification workflow.

Insect Bioassays

To assess the insecticidal or deterrent activity of this compound, various bioassays can be employed. A no-choice feeding bioassay using an artificial diet is a common and controlled method.[16][17][18][19][20]

Materials:

  • Test insect species

  • Artificial diet for the specific insect

  • Petri dishes or multi-well plates

  • This compound (or a plant extract containing it)

  • Solvent (e.g., acetone, ethanol)

  • Micropipettes

Procedure:

  • Diet Preparation: Prepare the artificial diet according to a standard recipe for the target insect.

  • Compound Incorporation: While the diet is still liquid, incorporate different concentrations of this compound (dissolved in a small amount of solvent) into aliquots of the diet. A control diet should contain only the solvent.

  • Assay Setup: Dispense the treated and control diets into the wells of a multi-well plate or small Petri dishes and allow them to solidify.

  • Insect Introduction: Place one or a small group of insects (e.g., larvae) into each well.

  • Incubation: Maintain the assays under controlled environmental conditions (temperature, humidity, light cycle) suitable for the insect species.

  • Data Collection: After a set period (e.g., 24, 48, 72 hours), record parameters such as insect mortality, weight gain, and food consumption.

  • Data Analysis: Calculate metrics such as LC50 (lethal concentration for 50% of the population) or feeding deterrence indices.

dot

Insect_Bioassay_Workflow start Start: Prepare Artificial Diet incorporate Incorporate this compound (and control) into diet start->incorporate setup Dispense Diet into Assay Plates incorporate->setup introduce_insects Introduce Test Insects setup->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate collect_data Record Mortality, Weight, etc. incubate->collect_data analyze Calculate LC50 / Deterrence Index collect_data->analyze end End: Assess Insecticidal Activity analyze->end

Caption: No-choice insect bioassay workflow.

Antifungal Bioassays

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.[21][22][23][24][25]

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • This compound

  • Solvent (e.g., DMSO)

  • Positive control antifungal agent

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Grow the fungal strain in the appropriate liquid medium to a specific optical density, then dilute to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions. Include a positive control (fungus with a known antifungal), a negative control (fungus with solvent only), and a sterility control (medium only).

  • Incubation: Incubate the plate at an optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

dot

Antifungal_Assay_Workflow start Start: Prepare Fungal Inoculum serial_dilution Serial Dilution of This compound in 96-well plate start->serial_dilution inoculate Inoculate Wells with Fungal Suspension serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate determine_mic Determine MIC (Visually or by OD600) incubate->determine_mic end End: Assess Antifungal Activity determine_mic->end

References

Methodological & Application

Application Note and Protocol: Extraction of Bisabola-3,10-dien-2-one from Alpinia intermedia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the extraction and isolation of Bisabola-3,10-dien-2-one, a sesquiterpenoid, from the leaves of Alpinia intermedia. The genus Alpinia is a rich source of various bioactive compounds, including terpenoids and diarylheptanoids.[1] this compound has been identified as a constituent of Alpinia intermedia.[2][3] This protocol outlines a comprehensive workflow from sample preparation to the purification of the target compound, based on established methodologies for the extraction of sesquiterpenoids from the Alpinia genus.[4][5][6] The proposed method involves solvent extraction followed by chromatographic separation.

Introduction

The genus Alpinia, belonging to the Zingiberaceae family, comprises numerous species that are widely distributed in tropical and subtropical regions of Asia. These plants are known for their use in traditional medicine and as sources of essential oils and other bioactive compounds.[7][8] Phytochemical investigations of Alpinia species have led to the isolation of a wide array of compounds, with terpenoids being one of the major classes.[1]

This compound is a sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia.[3] Sesquiterpenoids from Alpinia species have demonstrated various biological activities, including anti-inflammatory effects.[6][9] This protocol provides a step-by-step guide for the extraction and isolation of this compound to facilitate further research into its potential therapeutic applications.

Experimental Protocol

This protocol is based on general methods for the extraction of sesquiterpenoids from plant materials, particularly from the Alpinia genus.[5][10] Optimization of specific parameters may be required to enhance the yield and purity of the final product.

Plant Material and Reagents
  • Plant Material: Fresh or air-dried leaves of Alpinia intermedia.

  • Solvents (Analytical or HPLC grade):

  • Stationary Phase for Chromatography:

    • Silica (B1680970) gel (for column chromatography)

    • Pre-coated silica gel plates for Thin Layer Chromatography (TLC)

Extraction Workflow Diagram

Extraction_Workflow A Plant Material (Alpinia intermedia leaves) B Drying and Grinding A->B C Maceration with Ethanol B->C D Filtration and Concentration (Crude Ethanol Extract) C->D E Solvent-Solvent Partitioning D->E F n-Hexane Fraction E->F n-Hexane G Ethyl Acetate Fraction E->G Ethyl Acetate H Aqueous Fraction E->H Water I Column Chromatography (Silica Gel) G->I J Fraction Collection and TLC Analysis I->J K Pooling of Fractions Containing Target Compound J->K L Further Purification (e.g., Preparative HPLC) K->L M Isolated this compound L->M

Caption: Experimental workflow for the extraction of this compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Collect fresh, healthy leaves of Alpinia intermedia.

    • Wash the leaves thoroughly with distilled water to remove any dirt or debris.

    • Air-dry the leaves in the shade for several days or use a laboratory oven at a low temperature (40-50 °C) until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered leaf material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude ethanol extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude ethanol extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate.

    • First, partition the aqueous suspension with n-hexane to separate non-polar compounds.

    • Next, partition the remaining aqueous layer with ethyl acetate to extract compounds of intermediate polarity, which are likely to include sesquiterpenoids.

    • Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.

  • Isolation by Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

    • Prepare the column by making a slurry of silica gel in n-hexane and pouring it into a glass column.

    • Load the sample (dissolved in a minimal amount of a suitable solvent like dichloromethane) onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

  • Purity Assessment and Fraction Pooling:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) to develop the TLC plates.

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.

  • Further Purification (Optional):

    • If the pooled fractions are not of sufficient purity, further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • The structure of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) and Mass Spectrometry (MS).

Data Presentation

The following table can be used to record and present the quantitative data obtained during the extraction and purification process.

Parameter Value Unit
Weight of Dried Plant Material g
Volume of Extraction Solvent L
Yield of Crude Ethanol Extract g
Yield of n-Hexane Fraction g
Yield of Ethyl Acetate Fraction g
Yield of Purified this compound mg
Purity of Final Compound (by HPLC) %
Rf Value (TLC)
TLC Solvent System

Signaling Pathway (Placeholder)

While a specific signaling pathway for this compound is not detailed in the provided search results, many sesquiterpenoids from Alpinia species are known to exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production.[6] The diagram below illustrates a generalized inflammatory signaling pathway that could be investigated for the effects of this compound.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Bisabola This compound Bisabola->NFkB Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This application note provides a comprehensive protocol for the extraction and isolation of this compound from Alpinia intermedia. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential for drug development. The provided workflow and data presentation table offer a structured approach for researchers in the field of natural product chemistry.

References

Application Notes and Protocols for the Total Synthesis of Bisabola-3,10-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabola-3,10-dien-2-one is a member of the bisabolane (B3257923) sesquiterpenoid family, a class of natural products exhibiting a wide range of biological activities. This document outlines a proposed total synthesis of this compound, developed by adapting established synthetic methodologies for related bisabolane sesquiterpenes. The presented protocol provides a plausible and efficient pathway for the laboratory-scale synthesis of this target molecule, which can be valuable for further biological evaluation and drug discovery efforts. The key transformations in this proposed synthesis include a Grignard reaction to construct the carbon skeleton, followed by an oxidative rearrangement to install the enone functionality, and a final dehydration to yield the target diene system.

Introduction

The bisabolane sesquiterpenes are a diverse group of secondary metabolites characterized by a C15 framework derived from three isoprene (B109036) units. While a specific total synthesis for this compound has not been extensively reported in the literature, synthetic strategies for structurally similar compounds provide a strong foundation for a proposed route. This application note details a hypothetical, yet chemically sound, multi-step synthesis of this compound. The described methods are based on well-established and reliable chemical transformations, offering a practical guide for synthetic chemists.

Proposed Synthetic Pathway

The proposed total synthesis of this compound commences with the preparation of the key starting material, 4-methyl-3-cyclohexen-1-one, followed by the construction of the bisabolane skeleton via a Grignard reaction. Subsequent functional group manipulations, including an oxidative rearrangement and a dehydration reaction, will lead to the final product.

Synthetic Pathway for this compound cluster_0 Synthesis of Starting Material cluster_1 Core Skeleton Formation and Functionalization Isoprene Isoprene 4-Methyl-3-cyclohexene-1-carboxylic_acid 4-Methyl-3-cyclohexene-1-carboxylic_acid Isoprene->4-Methyl-3-cyclohexene-1-carboxylic_acid Diels-Alder Methyl_acrylate Methyl_acrylate Methyl_acrylate->4-Methyl-3-cyclohexene-1-carboxylic_acid 4-Methyl-3-cyclohexen-1-one 4-Methyl-3-cyclohexen-1-one 4-Methyl-3-cyclohexene-1-carboxylic_acid->4-Methyl-3-cyclohexen-1-one Decarboxylative ketonization Tertiary_allylic_alcohol Tertiary_allylic_alcohol 4-Methyl-3-cyclohexen-1-one->Tertiary_allylic_alcohol Grignard Reaction 5-Bromo-2-methyl-2-pentene (B1266619) 5-Bromo-2-methyl-2-pentene Grignard_reagent Grignard_reagent 5-Bromo-2-methyl-2-pentene->Grignard_reagent Mg, THF Mg_metal Mg_metal Mg_metal->Grignard_reagent Grignard_reagent->Tertiary_allylic_alcohol This compound This compound Tertiary_allylic_alcohol->this compound Oxidative Rearrangement & Dehydration

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-cyclohexen-1-one

This starting material can be synthesized from isoprene and methyl acrylate (B77674) via a Diels-Alder reaction followed by further transformations.

Protocol:

  • Diels-Alder Reaction: In a sealed tube, combine isoprene (1.2 equivalents) and methyl acrylate (1.0 equivalent). Heat the mixture at 150 °C for 12 hours.

  • After cooling to room temperature, purify the resulting crude product, methyl 4-methyl-3-cyclohexene-1-carboxylate, by vacuum distillation.

  • Hydrolysis: Reflux the purified ester with an excess of aqueous sodium hydroxide (B78521) (2 M) for 4 hours.

  • Acidify the reaction mixture with hydrochloric acid (2 M) and extract the carboxylic acid with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methyl-3-cyclohexene-1-carboxylic acid.

  • Decarboxylative Ketonization: The carboxylic acid is then subjected to a decarboxylative ketonization protocol to yield 4-methyl-3-cyclohexen-1-one. A variety of methods can be employed for this transformation.

Step 2: Grignard Reaction for Bisabolane Skeleton Formation

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 5-bromo-2-methyl-2-pentene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings with stirring. The reaction is initiated by gentle heating.

  • Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 4-methyl-3-cyclohexen-1-one (0.9 equivalents) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary allylic alcohol.

Step 3: Oxidative Rearrangement to form this compound

The crude tertiary allylic alcohol is subjected to an oxidative rearrangement, such as a Babler oxidation, to install the enone functionality.

Protocol (Babler Oxidation):

  • Dissolve the crude tertiary allylic alcohol from the previous step in dry dichloromethane (B109758) (DCM).

  • Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Wash the celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture containing the desired this compound and the corresponding alcohol.

Step 4: Dehydration to form the Diene System

A final dehydration step is proposed to form the conjugated diene system present in the target molecule.

Protocol:

  • Dissolve the crude product from the oxidative rearrangement in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Quantitative Data

The following table summarizes the expected yields for each key transformation based on literature precedents for similar reactions. Actual yields may vary depending on experimental conditions and scale.

StepTransformationReagents and ConditionsExpected Yield (%)
1Diels-Alder & KetonizationIsoprene, Methyl Acrylate, Heat; then Hydrolysis & Decarboxylation50-60 (overall)
2Grignard Reaction(4-methylpent-3-en-1-yl)magnesium bromide, THF, 0 °C to rt70-85
3 & 4Oxidative Rearrangement & DehydrationPCC, DCM, rt; then p-TsOH, Toluene, reflux60-75 (overall)

Experimental Workflow

Experimental Workflow cluster_prep Starting Material Preparation cluster_core Core Synthesis A Diels-Alder Reaction (Isoprene + Methyl Acrylate) B Purification (Vacuum Distillation) A->B C Hydrolysis B->C D Acidification & Extraction C->D E Decarboxylative Ketonization D->E G Grignard Addition to 4-Methyl-3-cyclohexen-1-one E->G F Grignard Reagent Preparation F->G H Reaction Quench & Workup G->H I Oxidative Rearrangement (e.g., Babler Oxidation) H->I J Filtration & Concentration I->J K Dehydration J->K L Workup & Purification (Column Chromatography) K->L M Characterization (NMR, MS, IR) L->M

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This document provides a comprehensive, albeit proposed, set of protocols for the total synthesis of this compound. By leveraging established synthetic methodologies for related bisabolane sesquiterpenes, this guide offers a robust starting point for researchers aiming to access this compound for further investigation. The successful execution of this synthetic sequence would provide a valuable route to a potentially bioactive natural product and its analogues, thereby facilitating advancements in medicinal chemistry and drug development. Careful optimization of each step will be crucial for maximizing the overall yield and purity of the final product.

Application Note: Identification of Bisabolane Sesquiterpenes by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a large and diverse class of monocyclic sesquiterpenes widely distributed in nature.[1] These C15 compounds, often found in essential oils, exhibit a range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects, making them of significant interest in drug discovery and development.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenes from complex mixtures.[3][4] This application note provides a detailed protocol for the identification of bisabolane (B3257923) sesquiterpenes using GC-MS.

Experimental Workflow Overview

The overall workflow for the GC-MS analysis of bisabolane sesquiterpenes involves sample preparation, GC separation, and MS detection and identification. The following diagram illustrates the key steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Plant Material / Sample B Extraction (e.g., Steam Distillation, Solvent Extraction) A->B C Sample Dilution & Filtration B->C D Injection C->D E GC Separation D->E F MS Detection E->F G Data Acquisition (TIC) F->G H Peak Identification (Mass Spectra & Retention Index) G->H I Quantification H->I

Caption: General workflow for the GC-MS analysis of bisabolane sesquiterpenes.

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. The goal is to extract the sesquiterpenes of interest into a volatile organic solvent suitable for injection.

Protocol:

  • Extraction:

    • For Plant Material (e.g., rhizomes, leaves):

      • Steam Distillation: Pass steam through the coarsely ground plant material. The essential oil will vaporize and can be collected after condensation.[5]

      • Solvent Extraction: Extract the de-oiled raw material with a suitable organic solvent such as acetone (B3395972) or ethyl acetate. The solvent is then removed under reduced pressure to obtain an oleoresin.[5]

    • For Liquid Samples (e.g., essential oils): Dilute the sample in a volatile organic solvent.

  • Solvent Selection: Use volatile organic solvents like hexane, dichloromethane, methanol, or ethyl ether.[6] Samples dissolved in water are not directly compatible with GC-MS.[6]

  • Concentration: Prepare the final sample solution at a concentration of approximately 10 µg/mL. This concentration aims for a column loading of about 10 ng with a 1 µL injection.[6]

  • Filtration/Centrifugation: Ensure the sample is free of particulate matter by centrifuging or filtering through a 0.45 µm syringe filter before transferring to a 1.5 mL glass autosampler vial.[6]

GC-MS Instrumentation and Parameters

The choice of GC column and temperature program is crucial for achieving good separation of isomeric sesquiterpenes. Non-polar columns like DB-5 or HP-5, and polar columns like DB-Wax are commonly used.

Table 1: Recommended GC-MS Parameters

ParameterSetting 1 (Non-Polar Column)Setting 2 (Polar Column)
GC System Varian 3800 or equivalent[7]Hewlett-Packard 6890 or equivalent[8]
Column CP-SIL-5 CB-MS ((5% phenyl)-methylpolysiloxane), 25 m x 0.25 mm ID, 0.25 µm film thickness[8]CP-Wax 52 CB, 60 m x 0.25 mm ID, 0.25 µm film thickness[7]
Injector Temp. 220 °C[8]260 °C[7]
Injection Mode Splitless[8]Splitless[7]
Injection Vol. 1 µL[8]1 µL
Carrier Gas Helium at 1 mL/min[8]Helium at a constant pressure of 10 psi[7]
Oven Program 40 °C (3 min hold), then 5 °C/min to 240 °C (3 min hold)[8]45 °C (5 min hold), then 10 °C/min to 80 °C, then 2 °C/min to 240 °C[7]
MS System Hewlett-Packard 5973 or equivalent[8]Varian 2000 ion trap or equivalent[7]
Transfer Line Temp. 230 °C[8]250 °C[7]
Ion Source Temp. 230 °C[8]N/A
Ionization Mode Electron Impact (EI)Electron Impact (EI)
Ionization Energy 70 eV[8]70 eV
Mass Range 40-350 amu[8]40-200 m/z[7]
Scan Rate N/A1 scan/s[7]

Data Analysis and Identification

Identification of bisabolane sesquiterpenes is achieved by a combination of their mass spectra and retention indices.

Mass Spectral Interpretation

The mass spectrum of a compound is a fingerprint based on its fragmentation pattern upon electron impact. For bisabolane sesquiterpenes (C15H24), the molecular ion peak is expected at m/z 204.[9]

Fragmentation A Bisabolane Sesquiterpene (m/z 204) B Fragmentation A->B C Characteristic Fragment Ions B->C

Caption: General principle of mass spectral fragmentation for identification.

Table 2: Key Mass Fragments for Selected Bisabolane Sesquiterpenes

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
α-Bisabolene 20493, 119, 69, 41, 109, 133
β-Bisabolene 20493, 69, 41, 109, 121, 136[10]
(E)-α-Bisabolene 20493, 119, 69, 41, 109, 133
Zingiberene 20493, 119, 41, 69, 105, 133
β-Sesquiphellandrene 20493, 119, 41, 69, 105, 133

Note: Fragmentation patterns can be very similar for isomers. Retention data is crucial for differentiation.

Retention Indices

The Kováts retention index (I) is a valuable tool for identifying compounds by comparing their retention times to those of n-alkane standards. It helps to normalize retention times across different instruments and conditions.

Table 3: Kováts Retention Indices for Selected Bisabolane Sesquiterpenes on Different Columns

CompoundI (Non-Polar, e.g., DB-5)I (Polar, e.g., Carbowax 20M)
α-Bisabolene 15061673
β-Bisabolene 1489 - 1512[10]1645
(E)-α-Bisabolene 15081673
Zingiberene 14931650
β-Sesquiphellandrene 15151680

Data compiled from various sources. Actual values may vary slightly depending on the specific conditions.[4][11]

Detailed Experimental Protocol

  • Sample Preparation: Prepare the sample as described in Section 1.

  • Instrument Setup:

    • Equilibrate the GC-MS system with the parameters outlined in Table 1.

    • Perform a blank injection with the solvent to ensure no contaminants are present.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Start the data acquisition.

  • Data Processing:

    • After the run is complete, integrate the peaks in the total ion chromatogram (TIC).

    • For each peak of interest, obtain the mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley).

    • Calculate the Kováts retention index for the peak if n-alkane standards were co-injected or run separately under the same conditions.

    • Confirm the identity of the compound by comparing both the mass spectrum and the retention index with known values for bisabolane sesquiterpenes (refer to Tables 2 and 3).

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of bisabolane sesquiterpenes using GC-MS. By combining careful sample preparation, optimized GC-MS parameters, and thorough data analysis based on both mass spectral fragmentation and retention indices, researchers can confidently identify these important natural products in various matrices. The provided tables and workflow diagrams serve as a practical guide for scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Bisabola-3,10-dien-2-one as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-3,10-dien-2-one is a sesquiterpenoid belonging to the bisabolane (B3257923) class, a group of natural products known for their diverse biological activities. Isolated from various plant sources, including Cassia garrettiana and Alpinia intermedia, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Its potential biological activities, such as anti-inflammatory and cytotoxic effects, make it a valuable subject for further investigation.

As a chemical standard, this compound is essential for the accurate identification and quantification of this compound in complex mixtures, such as plant extracts or biological samples. These application notes provide detailed protocols for its use as a standard in various analytical techniques and for studying its biological effects.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 61432-71-1
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Class Sesquiterpenoid (Bisabolane)
Appearance (Typically a colorless to pale yellow oil)
Solubility Soluble in organic solvents such as ethanol, methanol (B129727), acetonitrile (B52724), and DMSO.

Applications as a Chemical Standard

This compound serves as a crucial reference material for a variety of applications:

  • Natural Product Chemistry: For the identification and quantification of this compound in plant extracts and essential oils.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in in vivo and in vitro models.

  • Drug Development: As a reference standard in the quality control of herbal medicines and in the development of new therapeutic agents based on its structure.

  • Biological Assays: For the accurate determination of concentrations in studies investigating its biological activities.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a chemical standard are provided below.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a sample matrix. The specific conditions may need to be optimized for different matrices.

a. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

b. Sample Preparation:

  • For plant extracts, perform a suitable extraction method (e.g., maceration, soxhlet) using an appropriate solvent.

  • Filter the extract through a 0.45 µm syringe filter before injection.

  • For biological samples (e.g., plasma, tissue homogenates), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration.

c. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV detector at an appropriate wavelength (e.g., 220 nm)
Column Temperature 25 °C

d. Data Analysis:

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the qualitative identification of this compound.

a. Sample Preparation:

  • Dilute the sample containing this compound in a volatile organic solvent (e.g., hexane, ethyl acetate).

  • Inject a standard solution of this compound for comparison of retention time and mass spectrum.

b. GC-MS Conditions:

ParameterCondition
GC Column Capillary column suitable for sesquiterpenoid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Start at 60 °C, hold for 2 min, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 min.
MS Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

c. Data Analysis:

  • Compare the retention time of the peak of interest in the sample chromatogram with that of the this compound standard.

  • Compare the mass spectrum of the peak of interest with the mass spectrum of the standard and with library spectra for confirmation.

In Vitro Anti-inflammatory Activity Assay

This protocol provides a method to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

b. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

c. Data Analysis:

  • Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control group.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_bioassay Biological Activity Assessment cluster_data Data Analysis start Start plant_material Plant Material start->plant_material extraction Extraction plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc gcms GC-MS Identification filtration->gcms cell_culture Cell Culture calibration Calibration Curve Construction hplc->calibration identification Identification gcms->identification treatment Treatment with This compound cell_culture->treatment stimulation LPS Stimulation treatment->stimulation griess_assay Griess Assay stimulation->griess_assay inhibition NO Inhibition Calculation griess_assay->inhibition quantification Quantification calibration->quantification

Caption: General experimental workflow for the analysis of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO Bisabola This compound Bisabola->IKK inhibits IkB_NFkB->NFkB_active releases

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Formulation of Bisabola-3,10-dien-2-one for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-3,10-dien-2-one is a member of the bisabolane-type sesquiterpenoid family of natural products. Compounds within this class have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects, making them of significant interest for drug discovery and development. Proper formulation and handling of this hydrophobic compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization and application of this compound in cellular assays, along with methods to assess its biological activity.

Physicochemical Data and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
CAS Number 61432-71-1[1]
Appearance Varies (typically an oil)N/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] Sparingly soluble in aqueous solutions.[2]

Experimental Protocols

Preparation of Stock Solution

Due to its hydrophobic nature, this compound requires solubilization in an organic solvent prior to its use in aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Materials:

  • This compound (solid or oil)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 2.20 mg of the compound.

  • Adding Solvent: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube. For a 10 mM stock solution from 2.20 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to three months.

Preparation of Working Solutions and Treatment of Cells

The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%, with 0.1% being recommended for most cell lines to avoid off-target effects.[3]

Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment stock_prep Prepare High-Concentration Stock Solution in 100% DMSO serial_dilution Perform Serial Dilutions in Cell Culture Medium stock_prep->serial_dilution Dilute final_conc Achieve Final Working Concentration (DMSO ≤ 0.1%) serial_dilution->final_conc Finalize add_to_cells Add Working Solution to Cell Culture final_conc->add_to_cells Treat G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Bisabola This compound Bisabola->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) DNA->Genes Induces

References

Unraveling the Molecular Mechanisms of Bisabola-3,10-dien-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the mechanism of action of Bisabola-3,10-dien-2-one is limited in the current scientific literature. This document leverages findings from a closely related and structurally similar bisabolane (B3257923) sesquiterpenoid, Bisabolangelone , to provide detailed application notes and experimental protocols. It is presumed that this compound may exhibit a similar mechanism of action, focusing on the modulation of key inflammatory signaling pathways. All provided data and protocols are based on studies investigating Bisabolangelone and should be adapted and validated for this compound.

Introduction

This compound is a sesquiterpenoid of interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding its mechanism of action is crucial for its development as a pharmacological agent. This document outlines the putative mechanism of action based on the activity of the related compound, Bisabolangelone, which has been shown to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Postulated Mechanism of Action

Based on studies on Bisabolangelone, this compound is hypothesized to inhibit the inflammatory cascade by targeting key components of the NF-κB and MAPK signaling pathways in macrophages, such as RAW 264.7 cells, upon stimulation with lipopolysaccharide (LPS).

The proposed mechanism involves:

  • Inhibition of NF-κB Activation: Preventing the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

  • Modulation of MAPK Signaling: Attenuating the phosphorylation of key MAPK proteins, such as extracellular signal-regulated kinase (ERK), which are upstream regulators of inflammatory responses.

dot

G Postulated Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes induces pERK p-ERK MAPK_pathway->pERK leads to Bisabola This compound Bisabola->IKK inhibits Bisabola->MAPK_pathway inhibits G Experimental Workflow for Cell Treatment Start Start Seed Seed RAW 264.7 cells Start->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Pretreat Pre-treat with This compound (1 hour) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for desired time Stimulate->Incubate Harvest Harvest cells or supernatant for analysis Incubate->Harvest End End Harvest->End G Western Blot Analysis Workflow Start Start Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (to membrane) SDS->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Data Analysis (Densitometry) Detect->Analyze End End Analyze->End

Application Notes & Protocols: Derivatization of Bisabolane Sesquiterpenes for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisabolane (B3257923) sesquiterpenes, a class of natural products, have garnered significant interest in the field of drug discovery due to their diverse biological activities. A key strategy to enhance their therapeutic potential is through chemical derivatization, a process of modifying the parent molecule to create analogues with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the derivatization of α-bisabolol, a structurally similar and well-studied bisabolane sesquiterpene, as a model for Bisabola-3,10-dien-2-one. The methodologies outlined below can serve as a foundational guide for researchers, scientists, and drug development professionals.

1. Rationale for Derivatization

The primary objectives for the derivatization of bisabolane sesquiterpenes include:

  • Improving Bioavailability: The lipophilic nature of many sesquiterpenes can limit their solubility in biological fluids. Introducing hydrophilic moieties, such as sugars (glycosidation), can enhance their water solubility and ability to cross biological membranes.[1]

  • Enhancing Potency: Chemical modifications can lead to stronger interactions with biological targets, thereby increasing the desired therapeutic effect. For instance, the addition of a sugar moiety to α-bisabolol has been shown to markedly increase its cytotoxic activity against various cancer cell lines.[1]

  • Modulating Specificity: Derivatization can alter the molecule's interaction with different cellular targets, potentially leading to a more selective therapeutic action and reduced off-target effects.

2. Data Presentation: Bioactivity of α-Bisabolol and its Derivatives

The following table summarizes the cytotoxic activity of α-bisabolol and one of its glycosylated derivatives against a panel of human and rat glioma cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)
α-BisabololU-87 (human glioma)>100
U-251 (human glioma)>100
GL-261 (rat glioma)>100
α-Bisabolol α-L-rhamnopyranosideU-87 (human glioma)64
U-251 (human glioma)40
GL-261 (rat glioma)52

Data extracted from a study on the glycosidation of α-bisabolol to enhance its cytotoxicity.[1]

3. Experimental Protocols

3.1. General Synthesis of α-Bisabolol Glycosides

This protocol describes a general method for the glycosidation of α-bisabolol using Schmidt's inverse procedure, which has been shown to produce excellent yields.[1]

Materials:

  • α-Bisabolol

  • Peracetylated sugar (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Mercury(II) cyanide (Hg(CN)₂)

  • Mercury(II) bromide (HgBr₂)

  • Anhydrous toluene

  • Sodium methoxide (B1231860) in methanol (B129727) (NaOMe/MeOH)

  • Amberlite IR-120 (H⁺) resin

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Glycosylation:

    • Dissolve α-bisabolol (1.0 eq) and the peracetylated sugar (1.2 eq) in anhydrous toluene.

    • Add Hg(CN)₂ (2.4 eq) and HgBr₂ (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the acetylated glycoside.

  • Deacetylation:

    • Dissolve the acetylated glycoside in dry methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

3.2. Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human/rat glioma cell lines (e.g., U-87, U-251, GL-261)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (α-bisabolol and its derivatives) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

4. Signaling Pathways and Experimental Workflows

4.1. Experimental Workflow: Synthesis and Evaluation of α-Bisabolol Glycosides

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome A α-Bisabolol & Peracetylated Sugar B Glycosylation (Schmidt's inverse procedure) A->B C Purification (Column Chromatography) B->C D Acetylated Glycoside C->D E Deacetylation (NaOMe/MeOH) D->E F Purification (Column Chromatography) E->F G α-Bisabolol Glycoside F->G I Compound Treatment G->I H Cancer Cell Lines H->I J MTT Assay I->J K Data Analysis (IC50 determination) J->K L Enhanced Bioactivity Data K->L

Caption: Workflow for synthesis and bioactivity evaluation of α-bisabolol glycosides.

4.2. Postulated Signaling Pathway for α-Bisabolol Induced Apoptosis

While the precise signaling pathways for many bisabolane sesquiterpenes are still under investigation, studies on α-bisabolol suggest its involvement in the induction of apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

G A α-Bisabolol Derivative B Cellular Stress A->B C ↑ Pro-apoptotic proteins (e.g., Bax, Bak) B->C D ↓ Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) B->D E Mitochondrial Outer Membrane Permeabilization (MOMP) C->E D->E F Release of Cytochrome c E->F G Apoptosome Formation F->G H Caspase Activation (e.g., Caspase-9, Caspase-3) G->H I Apoptosis H->I

Caption: A simplified model of the intrinsic apoptotic pathway potentially modulated by α-bisabolol derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bisabola-3,10-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bisabola-3,10-dien-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through the oxidation of the secondary alcohol, α-bisabolol. This reaction selectively converts the hydroxyl group of α-bisabolol into a ketone functional group, yielding the desired product.

Q2: What are the common oxidizing agents used for the synthesis of this compound from α-bisabolol?

A2: Several oxidizing agents can be employed for this transformation. Common choices include chromium-based reagents like Jones reagent (chromium trioxide in sulfuric acid and acetone) and Pyridinium chlorochromate (PCC). Other methods such as Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are also applicable and may offer milder reaction conditions.

Q3: What are the major side products or impurities I should be aware of during the synthesis?

A3: The primary side products in the oxidation of α-bisabolol are typically bisabolol oxide A and bisabolol oxide B. These are formed through the intramolecular cyclization and oxidation of α-bisabolol. Over-oxidation, especially with stronger reagents like Jones reagent, can potentially lead to the formation of other byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (α-bisabolol). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition.

Q5: What are the general purification strategies for isolating this compound?

A5: After the reaction is complete, a standard workup procedure is typically followed to remove the oxidizing agent and any inorganic byproducts. The crude product is then often purified using column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product and any remaining impurities, but a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or handling. 2. Insufficient Reagent: The molar ratio of the oxidizing agent to the starting material may be too low. 3. Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.1. Use a fresh batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidizing agent. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC.
Formation of Multiple Products/Byproducts 1. Over-oxidation: The reaction may have been left for too long or the oxidizing agent is too strong, leading to the formation of undesired byproducts. 2. Side Reactions: The reaction conditions may favor the formation of side products like bisabolol oxides.1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Consider using a milder oxidizing agent (e.g., PCC instead of Jones reagent). 2. Adjust reaction parameters such as temperature and solvent. Anhydrous conditions can sometimes suppress side reactions.
Difficult Purification 1. Co-elution of Product and Impurities: The product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product Degradation on Silica Gel: The product may be sensitive to the acidic nature of silica gel.1. Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation. 2. Use deactivated (neutral) silica gel or an alternative stationary phase like alumina (B75360) for chromatography.
Low Isolated Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Loss of Product During Workup: The product may be partially lost during the extraction or washing steps. 3. Inefficient Purification: Significant loss of product may occur during column chromatography.1. Ensure the reaction has gone to completion by TLC before workup. 2. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layers is appropriate to prevent loss of a basic or acidic product. 3. Carefully collect and combine all fractions containing the product during chromatography.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

Oxidizing Agent Typical Reaction Conditions Reported Yield of this compound Major Byproducts Advantages Disadvantages
Jones Reagent Acetone (B3395972), 0°C to room temperatureModerate to HighBisabolol oxides, over-oxidation productsReadily available, inexpensiveHarshly acidic, contains toxic chromium, can lead to over-oxidation
PCC Dichloromethane, room temperatureGoodBisabolol oxidesMilder than Jones reagent, less over-oxidationContains toxic chromium, requires anhydrous conditions
Swern Oxidation Dichloromethane, -78°C to room temperatureGood to HighBisabolol oxidesMild conditions, avoids heavy metalsRequires low temperatures, produces malodorous dimethyl sulfide

Note: Specific yields can vary significantly based on the exact reaction conditions and the purity of the starting material.

Experimental Protocols

Key Experiment 1: Synthesis of this compound using Jones Oxidation

Materials:

  • α-Bisabolol

  • Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve α-bisabolol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange color disappears.

  • Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_end Final Product alpha_Bisabolol alpha_Bisabolol Oxidation Oxidation alpha_Bisabolol->Oxidation Workup Workup Oxidation->Workup Jones_Reagent Jones_Reagent Jones_Reagent->Oxidation PCC PCC PCC->Oxidation Swern_Oxidation Swern_Oxidation Swern_Oxidation->Oxidation Purification Purification Workup->Purification Bisabola_3_10_dien_2_one Bisabola_3_10_dien_2_one Purification->Bisabola_3_10_dien_2_one

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Excess Side Products? Start->Side_Products Purification_Issues Purification Issues? Start->Purification_Issues Check_Reagent Check Oxidizing Agent Activity Increase Reagent Equivalents Increase Temperature/Time Incomplete_Reaction->Check_Reagent Yes Milder_Oxidant Use Milder Oxidant (e.g., PCC) Monitor Reaction Closely Control Temperature Side_Products->Milder_Oxidant Yes Optimize_Chroma Optimize Chromatography (Solvent System, Stationary Phase) Purification_Issues->Optimize_Chroma Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Optimal storage and stability conditions for Bisabola-3,10-dien-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, stability, and handling of Bisabola-3,10-dien-2-one for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure this compound?

For long-term storage, it is recommended to store pure this compound at 2-8°C in a tightly sealed container, protected from light.[1] For shorter periods, storage at room temperature under ambient conditions is generally acceptable, as the compound is chemically stable at this temperature.[2]

Q2: How should I store solutions of this compound?

If you have prepared solutions of this compound in a solvent such as DMSO, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C.[1] It is recommended to use these solutions within two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour to ensure solubility and consistency.[1]

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Q5: Are there any known incompatibilities for this compound?

The product is known to be heat-sensitive.[2] Additionally, on intense heating, it can form explosive mixtures with air.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure the compound is stored at the recommended temperature (2-8°C for pure compound, -20°C for solutions) and protected from light. Use freshly prepared solutions whenever possible.
Loss of compound activity Thermal degradation from exposure to high temperatures.Avoid exposing the compound to high temperatures during experimental procedures unless specified. The compound is known to be heat-sensitive.[2]
Precipitation of the compound from solution Low temperature storage of solutions leading to decreased solubility.Before use, allow solutions stored at -20°C to equilibrate to room temperature for at least one hour and ensure the compound is fully dissolved by gentle vortexing.[1]
Discoloration of the compound Potential degradation due to light exposure or oxidation.Store the compound in an amber vial or a container protected from light. Consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

Data Summary

Table 1: Recommended Storage Conditions

Form Temperature Duration Container Additional Notes
Pure Compound2-8°CUp to 24 months[1]Tightly sealed, light-protected vialKeep in a well-ventilated place.[2]
In Solution (e.g., DMSO)-20°CUp to 2 weeks[1]Tightly sealed vialsAliquot to avoid repeated freeze-thaw cycles.

Table 2: Solubility

Solvent Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]

Experimental Protocols

Protocol for Assessing Thermal Stability

This protocol provides a general framework for evaluating the thermal stability of this compound.

  • Sample Preparation: Prepare multiple, identical samples of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a known concentration in amber glass vials.

  • Incubation: Place the vials in calibrated ovens at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended long-term storage condition (2-8°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the compound against time for each temperature. Calculate the degradation rate constant and half-life at each temperature.

Protocol for Assessing Photostability (Adapted from ICH Q1B Guidelines)

This protocol is designed to assess the photostability of this compound.

  • Sample Preparation:

    • Solid State: Place a thin layer of the pure compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., ethanol) in a chemically inert, transparent container.

  • Light Exposure:

    • Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light, as specified in the ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • Simultaneously, expose a control sample, wrapped in aluminum foil to protect it from light, to the same temperature and humidity conditions.

  • Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples for the concentration of this compound and the presence of any degradation products using a validated HPLC method.

  • Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Samples (Solid & Solution) Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B Light Source) Prep->Photo Expose to Hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) Prep->Hydrolytic Expose to Analysis Analyze Samples at Time Points (e.g., HPLC-UV) Thermal->Analysis Photo->Analysis Hydrolytic->Analysis Data Determine Degradation Rate & Identify Degradants Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for a comprehensive stability study of this compound.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Products Bisabolone This compound (α,β-Unsaturated Ketone) Isomer Isomerization Product (e.g., double bond migration) Bisabolone->Isomer Light/Acid/Base Oxidation Oxidation Product (e.g., epoxide, diol) Bisabolone->Oxidation Oxidizing agents/Air Polymer Polymerization Product Bisabolone->Polymer Heat/Light

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Chromatographic Resolution of Bisabola-3,10-dien-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Bisabola-3,10-dien-2-one isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers of this compound that I need to separate?

A1: this compound, a sesquiterpenoid, primarily presents two types of isomers that are critical to resolve:

  • Geometric Isomers (E/Z): These isomers arise from the restricted rotation around the C3-C10 double bond, leading to (E)- and (Z)-configurations. These isomers often have very similar polarities, making them challenging to separate.

  • Enantiomers/Diastereomers: Depending on the specific structure and other chiral centers, this compound can exist as enantiomers (non-superimposable mirror images) or diastereomers. Separating enantiomers requires a chiral environment, typically a chiral stationary phase (CSP).

Q2: Which chromatographic mode is better for separating geometric (E/Z) isomers: normal-phase or reversed-phase HPLC?

A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective, but the choice depends on the specific properties of the isomers and available instrumentation.

  • Reversed-Phase (RP) HPLC: This is the most common starting point. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or polar-embedded phases can offer enhanced selectivity for geometric isomers due to π-π interactions and shape selectivity.[1][2]

  • Normal-Phase (NP) HPLC: NP chromatography using a bare silica (B1680970) column can also provide excellent selectivity for geometric isomers. However, retention times can be sensitive to the water content in the mobile phase, requiring careful solvent preparation.[1]

Q3: How do I separate the enantiomers of this compound?

A3: Enantiomeric separation requires chiral chromatography.[3][4] This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a wide range of chiral compounds and are a recommended starting point for method development.[4][5]

Q4: Can I use Gas Chromatography (GC) for this separation?

A4: Yes, Gas Chromatography (GC) is a viable technique, particularly for chiral separations of volatile compounds like sesquiterpenoids.[6][7] Using a chiral GC column, such as one with a cyclodextrin-based stationary phase, can provide excellent resolution of enantiomers.[3][7]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution (Rs < 1.5) Between E/Z Isomers 1. Suboptimal Mobile Phase: The organic modifier (e.g., acetonitrile (B52724), methanol) ratio is not ideal for selectivity.[8] 2. Inappropriate Stationary Phase: The column does not provide sufficient selectivity (e.g., standard C18).[9] 3. High Flow Rate: Analyte does not have sufficient time to interact with the stationary phase.1. Optimize Mobile Phase: Perform a gradient or systematically vary the organic-to-aqueous ratio. For RP-HPLC, try switching from acetonitrile to methanol (B129727) or vice-versa, as this can alter selectivity.[9] 2. Change Column: Switch to a column with different selectivity. For aromatic compounds like these isomers, a phenyl or pentafluorophenyl (PFP) column is recommended to enhance π-π interactions.[2] 3. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to improve separation efficiency.
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample mass onto the column.[8] 2. Secondary Interactions: Basic analytes interacting with acidic silanol (B1196071) groups on the silica support (peak tailing).[10][11] 3. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[9][12]1. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[9] 2. Modify Mobile Phase: Add a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[10] Using a highly end-capped column also minimizes silanol interactions.[11] 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[10][12]
Inconsistent Retention Times 1. Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.[10] 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or solvent evaporation.[13] 3. Temperature Fluctuations: The column temperature is not stable.[10]1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.[10] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly.[13] 3. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[9]
No Separation on a Chiral Column 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP is not suitable for the analyte. 2. Inappropriate Mobile Phase: The mobile phase composition is preventing chiral recognition.1. Screen Different CSPs: Method development for chiral separations often involves screening columns from different classes (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[4] 2. Adjust Mobile Phase: For polysaccharide CSPs in normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration. In reversed-phase, adjust the organic solvent content.[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for E/Z Isomer Separation

This protocol provides a starting point for separating the geometric isomers of this compound.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: 60% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC for Enantiomer/Diastereomer Separation

This protocol is a starting point for resolving the enantiomers or diastereomers using a chiral stationary phase.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation: Comparative Column Performance

The following tables summarize typical performance data for the separation of this compound isomers based on different chromatographic conditions. (Note: These are representative values to illustrate expected outcomes).

Table 1: E/Z Isomer Separation on Different RP-HPLC Columns

Column TypeMobile Phase (Isocratic)tR (Z-isomer) (min)tR (E-isomer) (min)Resolution (Rs)
Standard C1870% Acetonitrile / 30% Water8.58.81.1
Phenyl-Hexyl 70% Acetonitrile / 30% Water 9.2 10.1 2.1
Polar-Embedded65% Methanol / 35% Water11.312.01.6

Table 2: Chiral Separation of Enantiomers (Hypothetical Data)

Chiral Stationary PhaseMobile Phase (Normal Phase)tR (Enantiomer 1) (min)tR (Enantiomer 2) (min)Selectivity (α)Resolution (Rs)
Cellulose-based95:5 Hexane/Ethanol12.413.11.081.4
Amylose-based 90:10 Hexane/Isopropanol 15.1 16.5 1.15 2.5
Cyclodextrin-based85:15 Hexane/Isopropanol18.218.91.061.2

Visualized Workflows

Workflow for HPLC Method Development

MethodDevelopment start_node Define Goal (E/Z or Chiral Separation) process_node1 Select Column (e.g., Phenyl for E/Z, CSP for Chiral) start_node->process_node1 process_node process_node decision_node decision_node result_node result_node end_node Method Validated process_node2 Screen Mobile Phases (RP: ACN vs MeOH; NP: Alcohol Modifiers) process_node1->process_node2 process_node3 Optimize Conditions (Gradient, Flow Rate, Temperature) process_node2->process_node3 decision_node1 Resolution Rs > 1.5? process_node3->decision_node1 decision_node1->end_node Yes result_node1 Re-evaluate Column & Mobile Phase decision_node1->result_node1 No result_node1->process_node1

Caption: A logical workflow for developing a robust HPLC method for isomer separation.

Troubleshooting Poor Resolution

Troubleshooting start_node Problem: Poor Resolution (Rs < 1.5) check_node1 Are Peaks Tailing or Fronting? start_node->check_node1 check_node check_node action_node action_node solution_node solution_node action_node1 Address Peak Shape First: - Reduce sample load - Match sample solvent to mobile phase - Adjust mobile phase pH/additives check_node1->action_node1 Yes check_node2 Is Selectivity (α) Close to 1? check_node1->check_node2 No solution_node1 Re-assess Resolution action_node1->solution_node1 Fixed action_node2 Improve Selectivity: - Change organic modifier (ACN <> MeOH) - Change column stationary phase - Adjust temperature check_node2->action_node2 Yes action_node3 Improve Efficiency (N): - Reduce flow rate - Check for extra-column dead volume - Ensure column is not degraded check_node2->action_node3 No action_node2->solution_node1 action_node3->solution_node1

Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.

References

Technical Support Center: Optimizing In Vitro Experiments with Bisabola-3,10-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro dosage of Bisabola-3,10-dien-2-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro experiments?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal dosage. Based on studies of other bisabolane-type sesquiterpenoids, a starting range of 1 µM to 100 µM is advisable.[1][2] It is crucial to perform a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint.

Q2: How should I prepare a stock solution of this compound, which is expected to be hydrophobic?

A2: Due to its chemical structure, this compound is likely to have low solubility in aqueous media. Therefore, a concentrated stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q3: My compound precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds.[3][5] Here are some troubleshooting steps:

  • Lower the final concentration: Your compound may not be soluble at the tested concentrations.

  • Optimize the dilution method: Pre-warm the cell culture medium to 37°C and add the DMSO stock solution dropwise while vortexing to ensure rapid mixing.[3]

  • Use a co-solvent: In some cases, a mixture of solvents might improve solubility. However, this needs to be carefully validated for cell compatibility.[5]

  • Consider alternative formulations: For persistent solubility issues, using carriers like cyclodextrins or formulating the compound in a delivery system could be explored, though this adds complexity to the experimental setup.

Q4: What are the expected biological activities of this compound?

A4: Bisabolane-type sesquiterpenoids, the class of compounds this compound belongs to, are known to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[6][7] Therefore, it is plausible that this compound may induce apoptosis in cancer cell lines and/or inhibit inflammatory pathways.

Troubleshooting Guides

In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Solution
High background absorbance in control wells Contamination of media or reagents.Use fresh, sterile reagents and media. Ensure aseptic techniques.
Compound interferes with the assay reagent.Run a cell-free control with the compound and assay reagent to check for direct interaction.[8]
Low signal or poor dose-response Cell density is too low or too high.Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.[9]
Incubation time is too short or too long.Optimize the incubation time with the compound.
Incomplete dissolution of formazan (B1609692) crystals.Ensure complete dissolution by gentle mixing and allowing sufficient time.[8]
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[8]
Pipetting errors.Calibrate pipettes and use proper pipetting techniques.
In Vitro Anti-inflammatory Assays
Problem Possible Cause Solution
No or low induction of inflammatory markers in positive controls Inactive inflammatory stimulus (e.g., LPS).Use a fresh, properly stored batch of the stimulus. Confirm its activity in a separate experiment.
Cell line is not responsive.Ensure you are using a cell line known to respond to the chosen stimulus (e.g., RAW 264.7 macrophages for LPS).[10]
High variability in results Inconsistent cell activation.Ensure consistent cell density and stimulus concentration across all wells.
Timing of compound treatment and stimulation.Optimize the pre-incubation time with the compound before adding the inflammatory stimulus.
Compound appears to be pro-inflammatory Compound may have inherent pro-inflammatory activity at certain concentrations.Test a wider range of concentrations and include appropriate vehicle controls.
Cytotoxicity at higher concentrations.Perform a concurrent cytotoxicity assay to distinguish between anti-inflammatory effects and cell death.[10]

Quantitative Data Summary

The following tables provide a summary of reported cytotoxic and anti-inflammatory activities of some bisabolane-type sesquiterpenoids, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Bisabolane (B3257923) Sesquiterpenoids in Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Aspertenol AK562 (Leukemia)16.6 µM[1]
Aspertenol AA549 (Lung Cancer)43.5 µM[1]
β-Bisabolene4T1 (Murine Breast Cancer)48.99 µg/mL[11]
β-BisaboleneMCF-7 (Human Breast Cancer)66.91 µg/mL[11]
3,6-Epidioxy-1,10-bisaboladieneK562 (Leukemia)9.1 µM[6]
3,6-Epidioxy-1,10-bisaboladieneLNCaP (Prostate Cancer)23.4 µM[6]

Table 2: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids

CompoundCell LineAssayEffectReference
Curbisabolanone DRAW264.7NO Production (LPS-induced)Significant inhibition[12]
Curbisabolanone DRAW264.7IL-1β, IL-6, TNF-α, PGE2 Production (LPS-induced)Significant inhibition[12]
Turmerones (α, β, ar-)BV-2 MicrogliaNO Production (LPS-induced)Inhibition

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general procedure for determining the cytotoxic effects of this compound on adherent cancer cells.

  • Cell Seeding:

    • Culture cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production

This protocol outlines a method to assess the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[10]

    • Include control wells: untreated cells, cells treated with vehicle + LPS, and cells treated with compound alone.

    • Incubate for 24 hours.

  • Griess Assay for Nitrite (B80452) Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 5-10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-only treated control.

Visualizations

Signaling Pathways

experimental_workflow

nf_kb_pathway

apoptosis_pathway

References

Technical Support Center: Enhancing the Aqueous Solubility of Bisabola-3,10-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the hydrophobic sesquiterpene ketone, Bisabola-3,10-dien-2-one, in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

The main approaches to enhance the aqueous solubility of hydrophobic compounds like this compound involve:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclodextrin molecule.

  • Surfactant-based Formulations: Utilizing surfactants to form micelles that can encapsulate the hydrophobic compound.

Q3: Which co-solvents are recommended for this compound?

Commonly used co-solvents for hydrophobic compounds include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). Ethanol is a good starting point as it is miscible with water in all proportions and is known to be a suitable solvent for the related compound, α-bisabolol[3]. The solubility of hydrophobic compounds generally increases with a higher proportion of the organic co-solvent.

Q4: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the apparent aqueous solubility of the compound. Studies on the related compound, α-bisabolol, have shown successful complexation with β-cyclodextrin[1][2]. Research on other sesquiterpene lactones has demonstrated significant solubility increases, ranging from 100 to 4600%, through complexation with cyclodextrins[4].

Q5: What types of surfactants can be used to solubilize this compound?

Non-ionic surfactants are generally preferred for their lower toxicity and are effective in forming micelles that can solubilize hydrophobic compounds. Examples include:

  • Polysorbates (e.g., Polysorbate 80 or Tween® 80): Widely used in pharmaceutical formulations.

  • Polyoxyethylene castor oil derivatives (e.g., Cremophor® EL): Known for its ability to solubilize a variety of poorly water-soluble drugs[5][6][7].

  • Poloxamers (e.g., Poloxamer 407): These are block copolymers that can form micelles in aqueous solutions. A study on α-bisabolol demonstrated successful solubilization in a 5% Poloxamer 407 micellar solution[8].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of my aqueous solution upon addition. The aqueous solubility limit has been exceeded.* Increase the concentration of the co-solvent (e.g., ethanol).* Incorporate a solubilizing agent like cyclodextrin or a surfactant.* Ensure the stock solution of this compound in an organic solvent is added slowly to the aqueous phase with vigorous stirring.
My co-solvent system is not effective enough at the desired concentration. The polarity of the solvent mixture is still too high.* Try a different co-solvent with a lower polarity that is still water-miscible.* Consider a combination of co-solvents.* Explore the use of cyclodextrins or surfactants in conjunction with the co-solvent.
The solution containing the cyclodextrin-complexed compound is cloudy. The complex itself may have limited solubility, or the concentration of cyclodextrin is too high, leading to aggregation.* Ensure you are using a cyclodextrin with high water solubility, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).* Determine the optimal drug:cyclodextrin ratio through a phase solubility study.* Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved complex or aggregates.
The surfactant-based formulation is unstable and phase separation occurs. The surfactant concentration is below the critical micelle concentration (CMC), or the chosen surfactant is not suitable for the compound.* Increase the surfactant concentration to ensure it is above its CMC.* Experiment with different types of surfactants (e.g., Polysorbate 80, Cremophor® EL, Poloxamer 407).* Consider using a combination of surfactants or adding a co-surfactant.
I am concerned about the potential toxicity of the solubilizing agents. Some co-solvents and surfactants can have toxic effects, especially for in vivo studies.* For cell-based assays, perform a vehicle control to assess the toxicity of the solubilizing agent alone.* For in vivo studies, select excipients with a known safety profile (e.g., those listed in the FDA's Inactive Ingredient Database).* Use the lowest effective concentration of the solubilizing agent.

Data Presentation

Table 1: Solubility of α-Bisabolol (a structurally similar sesquiterpenoid) in Aqueous and Organic Solvents.

SolventSolubilityReference
Water4.85 x 10⁻⁴ M[1][2]
EthanolSoluble[3]
DMSO~10 mg/mL
Dimethyl formamide (B127407) (DMF)~10 mg/mL

Table 2: Cyclodextrin Complexation Parameters for α-Bisabolol.

CyclodextrinStoichiometry (β-CD:Drug)Apparent Stability Constant (Kₛ)Reference
β-cyclodextrin2:1273 M⁻¹[1][2]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% ethanol.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of ethanol (e.g., 1%, 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: a. Add an excess amount of this compound to each co-solvent mixture. b. Shake the samples at a constant temperature for 24-48 hours to reach equilibrium. c. Centrifuge the samples to pellet the undissolved compound. d. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, GC-MS).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-CD). b. Add an excess amount of this compound to each cyclodextrin solution. c. Equilibrate the samples as described in Protocol 1. d. Analyze the concentration of dissolved this compound in the supernatant of each sample. e. Plot the concentration of dissolved this compound against the cyclodextrin concentration to generate a phase solubility diagram. This will help determine the stoichiometry and stability constant of the inclusion complex[9][10].

  • Preparation of Inclusion Complex (Kneading Method): a. Weigh the appropriate amounts of this compound and cyclodextrin based on the desired molar ratio (e.g., 1:2 drug to β-CD). b. Add a small amount of a water-ethanol mixture to form a paste. c. Knead the paste thoroughly in a mortar for 30-60 minutes. d. Dry the resulting solid under vacuum to obtain the inclusion complex powder. e. The solubility of the complex in water can then be determined.

Protocol 3: Solubility Enhancement using a Surfactant
  • Preparation of Surfactant Solutions: Prepare aqueous solutions of the chosen surfactant (e.g., Polysorbate 80, Cremophor® EL, or Poloxamer 407) at various concentrations above its critical micelle concentration (CMC).

  • Solubilization: a. Add an excess amount of this compound to each surfactant solution. b. Stir the mixtures at a constant temperature for 24-48 hours. c. Centrifuge to remove undissolved compound. d. Determine the concentration of solubilized this compound in the clear supernatant.

Visualizations

experimental_workflow cluster_problem Problem Definition cluster_strategies Solubilization Strategies cluster_protocols Experimental Protocols cluster_analysis Analysis Problem Poor Aqueous Solubility of This compound CoSolvency Co-solvency Problem->CoSolvency Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Surfactant Surfactant Micellization Problem->Surfactant Protocol1 Protocol 1: Co-solvent System CoSolvency->Protocol1 Protocol2 Protocol 2: Cyclodextrin Complexation Cyclodextrin->Protocol2 Protocol3 Protocol 3: Surfactant Formulation Surfactant->Protocol3 Analysis Solubility Quantification (e.g., HPLC, GC) Protocol1->Analysis Protocol2->Analysis Protocol3->Analysis Solution Solution Analysis->Solution Optimized Solubilized Formulation

Caption: Experimental workflow for improving the solubility of this compound.

troubleshooting_guide Start Experiment Start: Dissolving this compound Precipitation Precipitation Occurs? Start->Precipitation IncreaseCoSolvent Increase Co-solvent Concentration Precipitation->IncreaseCoSolvent Yes CloudySolution Solution is Cloudy? Precipitation->CloudySolution No AddSolubilizer Add Cyclodextrin or Surfactant IncreaseCoSolvent->AddSolubilizer AddSolubilizer->CloudySolution OptimizeRatio Optimize Drug:Solubilizer Ratio CloudySolution->OptimizeRatio Yes UnstableFormulation Formulation Unstable? CloudySolution->UnstableFormulation No FilterSolution Filter Solution (0.22 µm) OptimizeRatio->FilterSolution FilterSolution->UnstableFormulation IncreaseSurfactant Increase Surfactant Concentration UnstableFormulation->IncreaseSurfactant Yes Success Stable, Solubilized Formulation Achieved UnstableFormulation->Success No ChangeSurfactant Change Surfactant Type IncreaseSurfactant->ChangeSurfactant ChangeSurfactant->UnstableFormulation

Caption: Troubleshooting logic for solubilizing this compound.

References

Preventing the degradation of Bisabola-3,10-dien-2-one during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bisabola-3,10-dien-2-one

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as (6R,7R)-Bisabolone, is a sesquiterpenoid ketone with the molecular formula C15H24O[1]. Sesquiterpenes are a class of naturally occurring compounds with a wide range of biological activities, making them of interest for pharmaceutical and other applications[2]. The stability of this compound is crucial because degradation can lead to a loss of its biological activity and the formation of impurities that may interfere with analytical results or even exhibit toxicity[2].

Q2: What are the main factors that can cause the degradation of this compound during sample preparation?

A2: Like many terpenes and sesquiterpenes, this compound is susceptible to degradation from several environmental factors. The primary causes of degradation are:

  • Oxidation: Exposure to oxygen, particularly in the presence of light and heat, can lead to the formation of oxides and other oxygenated derivatives. The unsaturated bonds in the molecule are particularly vulnerable to oxidation[3][4].

  • Thermal Stress: High temperatures can accelerate degradation reactions, including oxidation and rearrangements[5][6][7]. Many terpenes are volatile and can evaporate at elevated temperatures, leading to sample loss[4].

  • Light Exposure (Photodegradation): UV and other forms of light can provide the energy to initiate and propagate degradation reactions[3][8].

  • pH Extremes: Both acidic and basic conditions can catalyze degradation, such as hydrolysis or rearrangement reactions[9][10][11].

  • Presence of Metal Ions: Trace metals can catalyze oxidative degradation[3].

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and the known degradation pathways of similar sesquiterpenoids, the following degradation pathways are likely:

  • Oxidation: The double bonds in the molecule are susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, and alcohols[3]. The related compound, (-)-α-bisabolol, is known to oxidize to bisabolol oxides A and B[12]. A similar oxidation of the dienone structure is plausible.

  • Dehydrogenation: At elevated temperatures, six-membered rings with double bonds can undergo dehydrogenation to form aromatic systems[7].

  • Hydroxylation: Microbial transformation and further oxidation can introduce hydroxyl groups at various positions on the molecule[13][14].

Q4: How can I minimize the degradation of this compound during sample extraction?

A4: To minimize degradation during extraction, consider the following:

  • Choice of Solvent: Use high-purity solvents that are free of peroxides and dissolved oxygen. Common solvents for sesquiterpenoids include hexane, ethyl acetate, dichloromethane, and acetone[15]. The choice of solvent will depend on the polarity of the extraction matrix and the target compound[13].

  • Temperature Control: Perform extractions at low temperatures to minimize thermal degradation. If possible, use methods like cold-press or supercritical CO2 extraction.

  • Inert Atmosphere: To prevent oxidation, perform extractions under an inert atmosphere, such as nitrogen or argon.

  • Minimize Extraction Time: Shorter extraction times reduce the exposure of the analyte to potentially degrading conditions[16].

  • Use of Antioxidants: The addition of natural antioxidants, such as tocopherols, can help to prevent oxidation by neutralizing free radicals[3].

Q5: What are the best practices for storing samples containing this compound?

A5: Proper storage is critical to prevent degradation:

  • Containers: Use airtight, amber glass vials or UV-resistant containers to protect samples from oxygen and light[8].

  • Temperature: Store samples at low temperatures, such as in a refrigerator (4-6°C) or freezer (-20°C), to slow down degradation processes[4]. For long-term storage, -80°C is recommended.

  • Inert Atmosphere: For sensitive samples, flush the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.

  • Solvent: If storing in solution, use a stable, high-purity solvent. Stock solutions in DMSO can be stored at -20°C for up to two weeks[15].

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low recovery of this compound Degradation during sample preparation (oxidation, thermal degradation).- Perform extraction and solvent evaporation at low temperatures. - Use an inert atmosphere (nitrogen or argon). - Add an antioxidant to the extraction solvent. - Minimize sample exposure to light.
Incomplete extraction.- Optimize the extraction solvent and method for your specific sample matrix. - Ensure sufficient extraction time and agitation.
Volatilization of the compound.- Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen or a rotary evaporator at low temperature and pressure.
Appearance of unexpected peaks in chromatogram Degradation products.- Review your sample preparation and storage procedures for potential causes of degradation (see above). - Use milder conditions. - Analyze a fresh sample immediately after preparation to see if the extra peaks are still present.
Contamination.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run a blank sample to identify any background contamination.
Inconsistent analytical results Ongoing degradation in prepared samples.- Analyze samples as quickly as possible after preparation. - If samples must be stored, use the recommended storage conditions (low temperature, inert atmosphere, protection from light). - Prepare fresh standards for each analytical run.
Matrix effects in the analytical method.- Perform a matrix effect study to determine if components of your sample matrix are enhancing or suppressing the analytical signal. - Consider using a different sample cleanup method or an alternative analytical technique.

Experimental Protocols

Protocol 1: General Extraction of this compound from a Plant Matrix

This protocol provides a general guideline. Optimization may be required for specific plant materials.

Materials:

  • Plant material containing this compound

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., hexane:ethyl acetate, 85:15 v/v)[13]

  • Anhydrous sodium sulfate

  • Rotary evaporator or gentle stream of nitrogen

  • Amber glass vials

Procedure:

  • Freeze the plant material with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered material to a flask.

  • Add the extraction solvent to the flask. The solvent volume will depend on the amount of plant material.

  • To minimize oxidation, flush the flask with nitrogen or argon.

  • Extract the sample by stirring or sonicating at a low temperature (e.g., in an ice bath) for a specified period (e.g., 30 minutes).

  • Filter the extract to remove solid plant material.

  • Dry the extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C) or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis.

  • Transfer the final sample to an amber glass vial, flush with nitrogen, and store at -20°C or below until analysis.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • Pure this compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • UV light source

  • Oven

  • Analytical instrumentation (e.g., HPLC-MS, GC-MS)

Procedure:

  • Acidic Degradation: Dissolve a known amount of this compound in a suitable solvent and add the HCl solution. Incubate at a controlled temperature (e.g., 40°C) for a set period, taking aliquots at different time points. Neutralize the aliquots before analysis.

  • Alkaline Degradation: Repeat the procedure from step 1, but use the NaOH solution instead of HCl.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add the H2O2 solution. Incubate at room temperature, protected from light, and take aliquots at various time intervals.

  • Thermal Degradation: Place a solid sample and a solution of the compound in a temperature-controlled oven (e.g., 80°C) for a specified duration. Analyze the samples after the incubation period.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source for a defined period, ensuring a control sample is kept in the dark under the same conditions.

  • Analyze all samples (stressed and control) using a suitable analytical method like HPLC-MS or GC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

degradation_pathways cluster_products Degradation Products This compound This compound Oxidation (O2, Light, Heat) Oxidation (O2, Light, Heat) This compound->Oxidation (O2, Light, Heat) Thermal Stress Thermal Stress This compound->Thermal Stress pH Extremes pH Extremes This compound->pH Extremes Epoxides, Aldehydes, Ketones Epoxides, Aldehydes, Ketones Oxidation (O2, Light, Heat)->Epoxides, Aldehydes, Ketones Aromatic Compounds Aromatic Compounds Thermal Stress->Aromatic Compounds Hydrolysis/Rearrangement Products Hydrolysis/Rearrangement Products pH Extremes->Hydrolysis/Rearrangement Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Low Temp, Inert Atm. Solvent Evaporation Solvent Evaporation Extraction->Solvent Evaporation Low Temp Reconstitution Reconstitution Solvent Evaporation->Reconstitution Analytical Instrumentation (HPLC/GC-MS) Analytical Instrumentation (HPLC/GC-MS) Reconstitution->Analytical Instrumentation (HPLC/GC-MS) Data Analysis Data Analysis Analytical Instrumentation (HPLC/GC-MS)->Data Analysis

Caption: Recommended workflow for sample preparation and analysis.

References

Technical Support Center: Troubleshooting Ambiguous NMR Signals in Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and associated data pertain to Curbisabolanone C , a close structural analogue of Bisabola-3,10-dien-2-one. Due to the current unavailability of published, detailed NMR data for this compound, this analogue is used as a representative example to illustrate common spectroscopic challenges and solutions for this class of compounds. The chemical shifts and coupling patterns will be similar, but not identical, to those of this compound.

Troubleshooting Guides

This section provides solutions to specific problems researchers may encounter during the NMR analysis of bisabolane-type sesquiterpenoids.

Question: The aliphatic region of my ¹H NMR spectrum (δ 1.5-2.7 ppm) is crowded with overlapping multiplets. How can I assign the individual proton signals?

Answer: Signal overlapping in the aliphatic region is a common issue for sesquiterpenoids due to the presence of multiple CH and CH₂ groups in similar chemical environments. To resolve these signals, a combination of 2D NMR experiments is recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This will help to disperse the overlapping proton signals based on the chemical shifts of their attached carbons.[1][2][3]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). By analyzing the cross-peaks in the COSY spectrum, you can trace the spin-spin coupling networks within the molecule and connect adjacent protons.[1][4]

  • TOCSY (Total Correlation Spectroscopy): If COSY signals are ambiguous, a TOCSY experiment can be used to identify all protons within a spin system, not just those that are directly coupled.

By combining the information from these experiments, you can confidently assign the protons in the crowded aliphatic region.

Question: I am unsure about the assignment of the quaternary carbons in my ¹³C NMR spectrum, especially the carbonyl and olefinic carbons.

Answer: Quaternary carbons do not have attached protons and therefore do not show correlations in an HSQC spectrum. Their assignment can be determined using the following methods:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It shows correlations between protons and carbons that are separated by two or three bonds. By observing correlations from known proton signals to a quaternary carbon, its position in the structure can be determined. For example, the methyl protons at C-15 would be expected to show an HMBC correlation to the carbonyl carbon at C-1.

  • Chemical Shift Prediction: Based on the known structure, you can use computational chemistry software to predict the ¹³C NMR chemical shifts. Comparing the predicted shifts with the experimental data can aid in the assignment of quaternary carbons. Typical chemical shifts for ketone carbonyls are in the range of δ 190-220 ppm.[5]

Question: How can I determine the relative stereochemistry of the chiral centers in the molecule?

Answer: Determining the relative stereochemistry of a molecule from NMR data relies on through-space correlations, which can be observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

  • NOESY/ROESY: These experiments show correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a cross-peak between two protons indicates that they are on the same face of the molecule. The absence of a NOESY/ROESY correlation between two protons suggests they are on opposite faces. For small to medium-sized molecules like sesquiterpenoids, ROESY often provides more reliable results than NOESY.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for bisabolane-type sesquiterpenoids?

A1: The chemical shifts can vary depending on the specific structure and the solvent used. However, some general ranges can be expected. Please refer to the data table below for the ¹H and ¹³C NMR data of the analogue compound, Curbisabolanone C.

Q2: Which solvent is best for acquiring NMR spectra of this compound?

A2: Chloroform-d (CDCl₃) is a common and generally suitable solvent for sesquiterpenoids. However, if signal overlap is a significant problem, changing to a different solvent such as benzene-d₆ or acetone-d₆ may alter the chemical shifts and improve signal dispersion.[6]

Q3: My sample amount is very limited. Which NMR experiments should I prioritize?

A3: With a limited sample, it is crucial to prioritize proton-detected experiments as they are more sensitive. The recommended order of experiments would be:

  • ¹H NMR

  • HSQC

  • HMBC

  • COSY

  • NOESY/ROESY (may require longer acquisition times)

Using a cryoprobe, if available, will significantly enhance sensitivity and reduce experiment times.

Q4: I observe broad peaks in my ¹H NMR spectrum. What could be the cause?

A4: Broad peaks can be caused by several factors:

  • Poor shimming: The magnetic field homogeneity needs to be optimized.

  • Sample concentration: A sample that is too concentrated can lead to peak broadening.

  • Presence of paramagnetic impurities: These can significantly broaden NMR signals.

  • Conformational exchange: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a different temperature (higher or lower) may help to sharpen the signals.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for Curbisabolanone C (Analogue of this compound) in CDCl₃ [7]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
1200.1-
2125.95.74, s
3163.7-
435.12.51, m; 2.64, m
526.41.74, m; 1.95, m
640.82.40, m
745.22.05, m
822.41.85, m; 2.15, m
9198.9-
10134.2-
11145.8-
1227.22.18, s
1320.41.88, s
1415.90.91, d (6.6)
1523.51.93, s

Experimental Protocols

1. General Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

2. COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10-12 ppm

    • Number of Scans (NS): 2-4

    • Number of Increments (TD(F1)): 256-512

    • Relaxation Delay (D1): 1.5-2.0 s

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

3. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity editing)

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 0-180 ppm

    • Number of Scans (NS): 4-8

    • Number of Increments (TD(F1)): 256

    • Relaxation Delay (D1): 1.5 s

    • ¹J(CH) Coupling Constant: 145 Hz

  • Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier transform.

4. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 0-220 ppm

    • Number of Scans (NS): 8-16

    • Number of Increments (TD(F1)): 512

    • Relaxation Delay (D1): 1.5 s

    • Long-range J(CH) Coupling Constant: 8 Hz

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

5. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: noesygpph (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10-12 ppm

    • Number of Scans (NS): 16-32

    • Number of Increments (TD(F1)): 512

    • Relaxation Delay (D1): 2.0 s

    • Mixing Time (d8): 0.5-0.8 s

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Mandatory Visualization

Troubleshooting_Workflow Start Ambiguous NMR Signal in Bisabolane (B3257923) Sesquiterpenoid Check_Purity Check Sample Purity (e.g., LC-MS, TLC) Start->Check_Purity Reacquire_1D Re-acquire 1D Spectra (¹H, ¹³C, DEPT) Check_Purity->Reacquire_1D If pure Overlapping_Signals Issue: Overlapping Signals? Reacquire_1D->Overlapping_Signals Quaternary_Assignment Issue: Quaternary C Assignment? Overlapping_Signals->Quaternary_Assignment No Run_HSQC Run 2D HSQC Overlapping_Signals->Run_HSQC Yes Stereochemistry Issue: Stereochemistry Uncertainty? Quaternary_Assignment->Stereochemistry No Run_HMBC Run 2D HMBC Quaternary_Assignment->Run_HMBC Yes Run_NOESY Run 2D NOESY / ROESY Stereochemistry->Run_NOESY Yes Structure_Elucidation Propose/Confirm Structure Stereochemistry->Structure_Elucidation No Analyze_HSQC Analyze ¹H-¹³C Direct Correlations Run_HSQC->Analyze_HSQC Run_COSY Run 2D COSY / TOCSY Analyze_COSY Trace ¹H-¹H Spin Systems Run_COSY->Analyze_COSY Analyze_HMBC Analyze Long-Range ¹H-¹³C Correlations Run_HMBC->Analyze_HMBC Analyze_NOESY Analyze Through-Space Correlations Run_NOESY->Analyze_NOESY Analyze_HSQC->Run_COSY Analyze_COSY->Quaternary_Assignment Analyze_HMBC->Stereochemistry Analyze_NOESY->Structure_Elucidation

Caption: Workflow for troubleshooting ambiguous NMR signals in bisabolane sesquiterpenoids.

References

Technical Support Center: Scaling Up the Purification of Bisabola-3,10-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Bisabola-3,10-dien-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of the purification process for this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying this compound from natural sources?

A1: When isolating this compound from essential oils or plant extracts, common impurities may include other isomeric sesquiterpenoids, related bisabolol derivatives, fatty acids, and pigments. The exact impurity profile will depend on the natural source and the initial extraction method used.

Q2: What is a suitable stationary phase for the chromatographic purification of this compound?

A2: Silica (B1680970) gel is a commonly used and effective stationary phase for the purification of moderately polar sesquiterpenoids like this compound. For separating closely related isomers, silver nitrate-impregnated silica gel can be employed to enhance separation based on the degree of unsaturation.[1] Reversed-phase C18 columns are also a viable option for preparative HPLC.

Q3: What are the key considerations when scaling up a purification method for this compound?

A3: When scaling up, it is crucial to maintain the linear velocity of the mobile phase to ensure consistent separation. This is typically achieved by increasing the column diameter while keeping the bed height the same.[2] The loading capacity of the stationary phase must also be considered to avoid overloading the column, which can lead to poor separation. It is advisable to perform smaller-scale pilot runs to determine the optimal loading percentage before proceeding to a large-scale run.

Q4: How can I improve the resolution between this compound and its isomers during chromatography?

A4: To improve the separation of isomers, you can optimize the mobile phase composition. For normal-phase chromatography, experimenting with different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), hexane/acetone) and gradients can enhance resolution. Adding a small amount of a third solvent with a different selectivity can also be beneficial. For particularly challenging separations, techniques like preparative High-Performance Liquid Chromatography (HPLC) with a high-resolution column may be necessary.

Q5: What are the recommended storage conditions for purified this compound?

A5: this compound, like many sesquiterpenoids, may be susceptible to degradation over time, especially when exposed to light, air (oxidation), and high temperatures. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20°C) to minimize degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Flash Chromatography Troubleshooting
Issue Potential Cause Solution
Poor Separation of Isomers Inadequate resolution of the chromatographic method.Optimize the solvent system by testing different polarity gradients. Consider using a silver nitrate-impregnated silica gel column to improve separation of unsaturated isomers.[1]
Compound Elutes Too Quickly or Too Slowly Incorrect mobile phase polarity.If the compound elutes too quickly (low Rf), decrease the polarity of the mobile phase. If it elutes too slowly (high Rf), increase the polarity.
Peak Tailing Overloading the column; interactions between the compound and active sites on the silica gel.Reduce the amount of sample loaded onto the column. Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) to the mobile phase to block active sites on the silica gel.
Low Recovery of the Compound Irreversible adsorption onto the silica gel; compound decomposition on the column.Test the stability of your compound on silica gel using a small-scale experiment. If decomposition occurs, consider using a different stationary phase like alumina (B75360) or a reversed-phase column.
Column Cracking or Channeling Improperly packed column.Ensure the column is packed uniformly and is not allowed to run dry. Use a slurry packing method for better results.
Preparative HPLC Troubleshooting
Issue Potential Cause Solution
Broad Peaks Column overloading; high injection volume.Reduce the sample concentration or injection volume. Ensure the sample is dissolved in the mobile phase.
Split Peaks Column fouling or void formation at the inlet.Flush the column with a strong solvent. If the problem persists, the column may need to be repacked or replaced.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate; temperature changes.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature.
High Backpressure Blockage in the system (e.g., frits, tubing, column).Systematically check for blockages starting from the detector and moving backward. Replace any clogged components.
Crystallization Troubleshooting
Issue Potential Cause Solution
No Crystals Form Solution is not supersaturated; presence of impurities inhibiting crystallization.Concentrate the solution by slowly evaporating the solvent. Try adding a seed crystal. If impurities are suspected, an additional purification step (e.g., chromatography) may be necessary before crystallization.
Oiling Out (Formation of a liquid phase instead of solid crystals) The compound's melting point is below the crystallization temperature; solution is too concentrated.Add a small amount of solvent to redissolve the oil and allow it to cool more slowly. Try a different crystallization solvent or a solvent mixture.
Formation of Small or Poorly Formed Crystals Rapid cooling; high level of supersaturation.Allow the solution to cool slowly and undisturbed. A controlled cooling bath can be used. Reduce the initial concentration of the solution.
Low Yield Compound is too soluble in the chosen solvent; insufficient cooling.Use a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time.

Data Presentation

Due to the limited availability of specific quantitative data for the large-scale purification of this compound in published literature, the following tables provide illustrative data based on the purification of structurally similar sesquiterpenoids. This data is intended to serve as a general guideline for expected outcomes when scaling up the purification process.

Table 1: Illustrative Data for Flash Chromatography Scale-Up

Scale Crude Material (g) Column Size (g Silica) Processing Time (h) Solvent Consumption (L) Yield (g) Purity (%)
Lab Scale14021.50.3592
Pilot Scale104006123.290
Production Scale1004000181002988

Table 2: Illustrative Data for Preparative HPLC Scale-Up

Scale Semi-Purified Material (g) Column Dimensions (mm) Processing Time per Injection (min) Number of Injections Total Processing Time (h) Yield (g) Purity (%)
Lab Scale0.120 x 2503010.50.08>98
Pilot Scale150 x 2504553.750.75>98
Production Scale10100 x 2506020207.2>97

Experimental Protocols

Protocol 1: Scalable Flash Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using flash chromatography, which can be scaled from laboratory to production levels.

1. Materials:

  • Crude extract containing this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system with appropriate column size for the intended scale

2. Method Development (Lab Scale):

  • Dissolve a small amount of the crude extract in a minimal volume of dichloromethane (B109758) or the initial mobile phase.

  • Spot the dissolved extract onto a silica gel TLC plate.

  • Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v) to find a system that provides good separation of the target compound from impurities (target Rf value ~0.2-0.3).

  • Based on the optimal TLC conditions, develop a gradient method for the flash chromatography system. A common starting point is a linear gradient from 100% hexane to the optimal hexane/ethyl acetate ratio over 10-15 column volumes.

3. Scale-Up Procedure:

  • Pack a flash column of the appropriate size with a slurry of silica gel in hexane. The amount of silica should be roughly 40-100 times the weight of the crude material to be loaded.

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or toluene) or adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the packed column.

  • Run the purification using the developed gradient method, scaling the flow rate according to the column diameter to maintain the same linear velocity as the lab-scale method.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Preparative HPLC for High-Purity Finishing

This protocol is suitable for the final purification step to achieve high purity of this compound.

1. Materials:

  • Semi-purified this compound (from flash chromatography or other methods)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 reversed-phase column

2. Method Development (Analytical Scale):

  • Dissolve a small amount of the semi-purified material in the mobile phase.

  • Inject the sample onto an analytical C18 HPLC column.

  • Develop a gradient method using acetonitrile and water. A typical gradient might be from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes.

  • Optimize the gradient to achieve baseline separation of the this compound peak from any remaining impurities.

3. Scale-Up Procedure:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Dissolve the semi-purified material in the mobile phase at a concentration determined during method development to avoid peak distortion.

  • Inject the sample onto the preparative column. The injection volume will depend on the column dimensions and loading capacity.

  • Run the preparative HPLC using the optimized gradient method, adjusting the flow rate to maintain the same linear velocity as the analytical method.

  • Collect the fraction corresponding to the this compound peak.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Combine pure fractions and remove the solvents, typically by lyophilization or evaporation, to obtain the highly purified product.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_final Final Product raw_material Raw Plant Material extraction Solvent Extraction (e.g., Hexane, Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Chromatography (Silica Gel, Hexane/EtOAc) crude_extract->flash_chrom Primary Purification semi_pure Semi-Purified This compound flash_chrom->semi_pure prep_hplc Preparative HPLC (C18, ACN/Water) semi_pure->prep_hplc high_purity High-Purity Product (>98%) prep_hplc->high_purity crystallization Crystallization (Optional) (e.g., from Hexane) high_purity->crystallization Final Polishing final_product Crystalline this compound crystallization->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Purification Issue Encountered poor_sep Poor Separation start->poor_sep Chromatography no_crystals No Crystals Form start->no_crystals Crystallization peak_shape Poor Peak Shape (Tailing, Broadening) poor_sep->peak_shape opt_mobile_phase Optimize Mobile Phase poor_sep->opt_mobile_phase change_stationary_phase Change Stationary Phase poor_sep->change_stationary_phase reduce_load Reduce Sample Load peak_shape->reduce_load check_packing Check Column Packing peak_shape->check_packing low_recovery Low Recovery check_stability Check Compound Stability low_recovery->check_stability use_milder_conditions Use Milder Conditions low_recovery->use_milder_conditions oiling_out Oiling Out no_crystals->oiling_out concentrate_solution Concentrate Solution no_crystals->concentrate_solution add_seed Add Seed Crystal no_crystals->add_seed low_yield Low Yield oiling_out->low_yield slow_cooling Slower Cooling oiling_out->slow_cooling change_solvent Change Solvent oiling_out->change_solvent optimize_solvent Optimize Solvent System low_yield->optimize_solvent ensure_complete_precipitation Ensure Complete Precipitation low_yield->ensure_complete_precipitation

Caption: Logical troubleshooting workflow for purification issues.

References

Identifying and removing common impurities from synthetic Bisabola-3,10-dien-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Bisabola-3,10-dien-2-one. The information provided addresses common issues related to impurities and their removal during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the allylic oxidation of bisabolene (B7822174) isomers, can lead to the formation of several impurities. These impurities can arise from the starting materials, side reactions during the oxidation process, and subsequent degradation.

Common Impurities Include:

  • Unreacted Starting Materials: Residual bisabolene isomers (α-, β-, and γ-bisabolene) may remain in the final product if the reaction does not go to completion.

  • Isomers of this compound: The oxidation can occur at different allylic positions of the bisabolene isomers, leading to a mixture of isomeric ketones.

  • Over-oxidation Products: Further oxidation of the target ketone can yield more polar compounds, such as carboxylic acids or epoxides. For instance, oxidation of a primary alcohol precursor could lead to a carboxylic acid.

  • Polymerization Products: Terpenes and their derivatives are susceptible to polymerization, especially under acidic conditions or upon exposure to heat and light.

  • Solvent Adducts: If reactive solvents are used, they may form adducts with the starting materials or products.

Q2: How can I identify the impurities in my sample of synthetic this compound?

A2: A combination of analytical techniques is recommended for the comprehensive identification and characterization of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectra can help in elucidating the structures of the unknown compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is suitable for separating and identifying less volatile or thermally labile impurities. Different stationary phases (e.g., normal-phase or reverse-phase) can be employed for optimal separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of isolated impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms.

Q3: What are the recommended methods for removing common impurities from synthetic this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. A multi-step approach is often necessary to achieve high purity.

  • Column Chromatography: This is the most common and effective method for separating the target compound from its impurities. Silica (B1680970) gel is a standard stationary phase for the purification of sesquiterpene ketones. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically employed.

  • Distillation: Fractional distillation under reduced pressure can be used to separate this compound from impurities with significantly different boiling points.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be an effective purification technique.

  • Alkaline Washing: To remove acidic impurities, such as carboxylic acids, the crude product can be washed with a dilute aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction. Degradation of the product. Suboptimal reaction conditions (temperature, reaction time, oxidant).Monitor the reaction progress using TLC or GC to ensure completion. Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Optimize reaction parameters, including the choice and amount of oxidizing agent.
Presence of multiple ketone isomers in the product Non-selective oxidation of bisabolene.Use a more selective oxidizing agent. Employ a catalyst that directs the oxidation to the desired position. Isolate the desired isomer using preparative HPLC or careful column chromatography.
Product appears viscous and difficult to handle Presence of high molecular weight polymers.Pre-treat the crude product by dissolving it in a non-polar solvent and filtering to remove insoluble polymeric material. Consider using a polymerization inhibitor during the reaction and storage.
Co-elution of impurities with the product during column chromatography Similar polarity of the impurity and the product.Change the solvent system to alter the selectivity of the separation. Use a different stationary phase (e.g., alumina (B75360) or a bonded-phase silica). Consider derivatizing the product or the impurity to change its polarity before chromatography.

Experimental Protocols

General Protocol for the Purification of this compound by Column Chromatography
  • Sample Preparation: Dissolve the crude synthetic mixture in a minimal amount of a non-polar solvent, such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% hexane). The column dimensions should be chosen based on the amount of crude product to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient profile will depend on the separation of the specific impurities.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol for GC-MS Analysis of Synthetic this compound
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Allylic Oxidation of Bisabolene crude_product Crude Product Mixture synthesis->crude_product workup Aqueous Workup (e.g., Alkaline Wash) chromatography Column Chromatography workup->chromatography distillation Fractional Distillation (Optional) chromatography->distillation pure_product Pure this compound chromatography->pure_product impurities Identified Impurities chromatography->impurities distillation->pure_product gcms GC-MS hplc HPLC / LC-MS nmr NMR crude_product->workup pure_product->gcms pure_product->hplc pure_product->nmr impurities->gcms impurities->hplc impurities->nmr

Caption: Workflow for the synthesis, purification, and analysis of this compound.

impurity_identification_logic start Crude Synthetic Product analytical_step Analytical Separation (GC or HPLC) start->analytical_step detection_step Detection (MS, FID, UV) analytical_step->detection_step data_analysis Data Analysis (Mass Spectra, Retention Times) detection_step->data_analysis library_search Spectral Library Search data_analysis->library_search standard_comparison Comparison with Authentic Standard data_analysis->standard_comparison structure_elucidation Structure Elucidation (NMR, MS Fragmentation) impurity_identified Impurity Identified structure_elucidation->impurity_identified Structure Confirmed unknown_compound Unknown Compound structure_elucidation->unknown_compound Structure Not Confirmed library_search->structure_elucidation standard_comparison->impurity_identified

Caption: Logical flow for the identification and characterization of impurities.

Technical Support Center: Navigating Cell Viability Assays with Bisabola-3,10-dien-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues in assays involving Bisabola-3,10-dien-2-one. This resource aims to address specific challenges and provide detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 1-Bisabolone, is a natural product classified as a bisabolane-type sesquiterpenoid.[1][2][3] It has the molecular formula C15H24O and a molecular weight of 220.35 g/mol .[3] This compound can be isolated from natural sources such as the heartwood of Cassia garrettiana and the leaves of Alpinia intermedia.[1][2] Sesquiterpenoids as a class are known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.

Q2: I'm observing an unexpected increase in signal in my MTT/XTT assay at high concentrations of this compound. What could be the cause?

An unexpected increase in signal in tetrazolium-based assays like MTT and XTT can be indicative of direct reduction of the tetrazolium salt by the compound itself, independent of cellular metabolic activity. Many natural products, particularly those with antioxidant properties, can chemically reduce MTT to its colored formazan (B1609692) product, leading to a false positive signal for cell viability. While the antioxidant activity of this compound is not extensively documented, other sesquiterpenoids have shown such properties.

Q3: My LDH assay results show low cytotoxicity, but microscopy indicates significant cell death after treatment with this compound. Why is there a discrepancy?

This discrepancy can arise from several factors. One possibility is that this compound inhibits the lactate (B86563) dehydrogenase (LDH) enzyme itself. If the compound inhibits LDH activity, the amount of formazan produced in the assay's enzymatic reaction will be reduced, leading to an underestimation of cytotoxicity. Several natural compounds have been reported to inhibit LDH.[1][4][5][6] Another possibility is that the timing of the assay is not optimal for the mechanism of cell death induced by your compound. LDH is released during late-stage apoptosis or necrosis, so if the compound induces a slower cell death process, LDH release may not be detectable at the time of the assay.

Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

Yes, it is always recommended to confirm results from one assay with an orthogonal method that relies on a different biological principle. Good alternatives include:

  • SRB (Sulforhodamine B) Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the redox potential of the test compound.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP as an indicator of metabolically active cells.

  • Dye Exclusion Assays (e.g., Trypan Blue or Propidium Iodide): These methods assess cell membrane integrity and can be quantified by microscopy or flow cytometry.

  • Real-time Impedance-based Assays: These methods monitor changes in cell adherence and morphology in real-time without the need for endpoint reagents.

Troubleshooting Guides

Issue 1: Unexpected Results in Tetrazolium-Based Assays (MTT, XTT, etc.)

Symptom:

  • Unusually high absorbance values, suggesting increased viability, especially at higher compound concentrations.

  • A non-linear or biphasic dose-response curve.

Potential Cause:

  • Direct reduction of the tetrazolium salt by this compound.

  • Interference with cellular metabolism, leading to an increase in cellular reducing equivalents without an increase in cell number.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1. Cell-Free Control Prepare wells with complete culture medium and a range of this compound concentrations, but without cells. Add the MTT or XTT reagent and incubate for the standard duration.A significant increase in absorbance in the absence of cells confirms direct reduction of the tetrazolium salt by the compound.
2. Data Correction If direct reduction is observed, subtract the absorbance values from the cell-free control wells from the corresponding experimental wells containing cells.This will provide a more accurate measure of cell-mediated reduction.
3. Orthogonal Assay Confirm your findings using a non-tetrazolium-based assay, such as the SRB assay or an ATP-based assay.Concordant results between different assay platforms increase confidence in the data.
Issue 2: Discrepancies Between LDH Assay and Microscopic Observations

Symptom:

  • Low LDH release detected in the supernatant of treated cells, while microscopic examination shows clear signs of cell death (e.g., rounding, detachment, membrane blebbing).

Potential Cause:

  • Inhibition of the LDH enzyme by this compound.

  • Delayed release of LDH due to the specific mechanism of cell death.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1. LDH Enzyme Inhibition Control In a cell-free system, combine a known amount of LDH (from a control cell lysate or a purified source) with the LDH assay reagents and different concentrations of this compound.A decrease in the expected signal in the presence of the compound indicates direct inhibition of the LDH enzyme.
2. Time-Course Experiment Perform the LDH assay at multiple time points after compound treatment (e.g., 24h, 48h, 72h).This will help determine if LDH release is a delayed event in response to the compound.
3. Alternative Cytotoxicity Assay Use an assay that measures a different marker of cell death, such as caspase activation (for apoptosis) or a dye that enters membrane-compromised cells.This will provide a more complete picture of the cytotoxic mechanism.

Quantitative Data Summary

CompoundCell LineAssayIC50 Value
Viridiflorol fucoside Human epithelial gastric cells (AGS)MTT & LDHPotent cytotoxic effects reported
β-caryophyllene oxide HeLa cervical cancer cellsNot specifiedCytotoxic activity observed
Caryophyllenol II HeLa cervical cancer cellsNot specifiedCytotoxic activity observed
Humulene dioxide A HeLa cervical cancer cellsNot specifiedCytotoxic activity observed
Guai-6-en-10β-ol HeLa cervical cancer cellsNot specifiedCytotoxic activity observed

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell-Free Control: In a separate set of wells on the same plate, add the same concentrations of this compound to cell-free media to test for direct MTT reduction.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Correct for background absorbance from the cell-free controls and calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the vehicle control.

Visualizations

troubleshooting_workflow start Unexpected Cell Viability Assay Results assay_type Which assay? start->assay_type mtt MTT / XTT assay_type->mtt Colorimetric (Metabolic) ldh LDH assay_type->ldh Colorimetric (Membrane Integrity) cell_free Perform Cell-Free Control mtt->cell_free ldh_inhibition Test for Direct LDH Inhibition ldh->ldh_inhibition direct_reduction Direct Reduction of Tetrazolium? cell_free->direct_reduction correct_data Correct Data by Subtracting Blank direct_reduction->correct_data Yes orthogonal_mtt Use Orthogonal Assay (e.g., SRB, ATP-based) direct_reduction->orthogonal_mtt No, or still ambiguous correct_data->orthogonal_mtt end Reliable Results orthogonal_mtt->end inhibition_found Inhibition Found? ldh_inhibition->inhibition_found orthogonal_ldh Use Alternative Cytotoxicity Assay inhibition_found->orthogonal_ldh Yes time_course Perform Time-Course Experiment inhibition_found->time_course No orthogonal_ldh->end time_course->end

Caption: Troubleshooting workflow for unexpected cell viability assay results with this compound.

assay_interference_mechanism cluster_mtt MTT Assay Interference cluster_ldh LDH Assay Interference compound_mtt This compound (Potential Antioxidant) formazan_mtt Formazan (Purple, Insoluble) compound_mtt->formazan_mtt Direct Chemical Reduction mtt_reagent MTT (Yellow, Water-Soluble) mtt_reagent->formazan_mtt Cellular Reduction false_positive False Positive Signal (Apparent High Viability) formazan_mtt->false_positive compound_ldh This compound ldh_reaction LDH Enzymatic Reaction compound_ldh->ldh_reaction Inhibition ldh_enzyme LDH Enzyme (Released from dead cells) ldh_enzyme->ldh_reaction formazan_ldh Formazan Product ldh_reaction->formazan_ldh false_negative False Negative Signal (Apparent Low Cytotoxicity) formazan_ldh->false_negative

Caption: Potential mechanisms of interference by this compound in MTT and LDH assays.

References

Validation & Comparative

Comparative Analysis of Bisabola-3,10-dien-2-one's Cytotoxic Potential Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals presenting a comparative overview of the cytotoxic effects of bisabolane (B3257923) sesquiterpenoids, as a proxy for Bisabola-3,10-dien-2-one, versus standard-of-care chemotherapy drugs. This guide includes quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Introduction

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for various bisabolane sesquiterpenoids and the standard chemotherapeutic agents against several human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the specific assay used and the duration of drug exposure.

Table 1: Cytotoxicity of Representative Bisabolane Sesquiterpenoids

Bisabolane SesquiterpenoidCancer Cell LineIC50 Value
3,6-Epidioxy-1,10-bisaboladieneK562 (Chronic Myelogenous Leukemia)9.1 µM
3,6-Epidioxy-1,10-bisaboladieneLNCaP (Prostate Carcinoma)23.4 µM
Aspertenol AK562 (Chronic Myelogenous Leukemia)72.7 µM
Aspertenol AA549 (Lung Carcinoma)43.5 µM
Aspertenol CK562 (Chronic Myelogenous Leukemia)16.6 µM
β-Bisabolene4T1 (Murine Breast Cancer)48.99 µg/mL
β-BisaboleneMCF-7 (Human Breast Cancer)66.91 µg/mL
β-BisaboleneMDA-MB-231 (Human Breast Cancer)98.39 µg/mL

Note: Data is compiled from multiple sources and direct comparisons should be made with caution.

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineIC50 Value (Approximate Range)
Doxorubicin (B1662922)K562 (Chronic Myelogenous Leukemia)0.02 - 0.5 µM
DoxorubicinLNCaP (Prostate Carcinoma)0.17 - 7.3 µM[1][2]
DoxorubicinA549 (Lung Carcinoma)0.07 - >20 µM[3][4][5]
CisplatinK562 (Chronic Myelogenous Leukemia)1 - 10 µM
CisplatinLNCaP (Prostate Carcinoma)20 - 31.52 µM[6]
CisplatinA549 (Lung Carcinoma)5.25 - 43.01 µM[7][8]
PaclitaxelK562 (Chronic Myelogenous Leukemia)0.04 - 0.1 µM
PaclitaxelLNCaP (Prostate Carcinoma)Not readily available
PaclitaxelA549 (Lung Carcinoma)0.01 - 2.6 µM

Note: These values represent a range compiled from various studies and are intended for comparative purposes. Experimental conditions significantly influence IC50 values.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Protocol

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)[9]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or DMSO)[9]

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (bisabolane sesquiterpenoids and standard chemotherapeutics) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[9] Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., MTT solvent or DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment MTT Addition MTT Addition Cell Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways of Apoptosis

The cytotoxic effects of both bisabolane sesquiterpenoids and standard chemotherapeutic agents are often mediated through the induction of apoptosis. Below are simplified diagrams illustrating the key signaling pathways.

Generalized Apoptotic Pathway for Bisabolane Sesquiterpenoids

G Bisabolane Sesquiterpenoids Bisabolane Sesquiterpenoids Cellular Stress Cellular Stress Bisabolane Sesquiterpenoids->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria releases Cytochrome c Caspase-9 Activation Caspase-9 Activation Mitochondria->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Generalized intrinsic apoptotic pathway induced by bisabolane sesquiterpenoids.

Apoptotic Pathway of Doxorubicin

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair, and the generation of reactive oxygen species (ROS).[12][13][14] Both pathways can lead to the activation of apoptotic signaling.

G Doxorubicin Doxorubicin DNA Intercalation & Topo II Inhibition DNA Intercalation & Topo II Inhibition Doxorubicin->DNA Intercalation & Topo II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation & Topo II Inhibition->DNA Damage Mitochondrial Damage Mitochondrial Damage ROS Generation->Mitochondrial Damage p53 Activation p53 Activation DNA Damage->p53 Activation Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation p53 Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathways.

Apoptotic Pathway of Cisplatin

Cisplatin's mechanism of action involves forming DNA adducts, which leads to DNA damage and the activation of cellular stress responses, ultimately triggering apoptosis through both intrinsic and extrinsic pathways.[15][16][17][18]

G Cisplatin Cisplatin DNA Adduct Formation DNA Adduct Formation Cisplatin->DNA Adduct Formation DNA Damage DNA Damage DNA Adduct Formation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Death Receptor Pathway Death Receptor Pathway p53 Activation->Death Receptor Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Death Receptor Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Cisplatin-induced apoptotic signaling pathways.

Apoptotic Pathway of Paclitaxel

Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and the induction of apoptosis.[19][20] This process is often linked to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.

G Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Bcl-2 Phosphorylation (inactivation) Bcl-2 Phosphorylation (inactivation) Mitotic Arrest (G2/M)->Bcl-2 Phosphorylation (inactivation) Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Phosphorylation (inactivation)->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathway.

Conclusion

While direct cytotoxic data for this compound remains to be elucidated, the available information on related bisabolane sesquiterpenoids suggests that this class of compounds possesses notable anti-cancer properties, primarily through the induction of apoptosis. The presented IC50 values, while variable, indicate that some bisabolane sesquiterpenoids exhibit cytotoxicity in a micromolar range that is comparable to or, in some cases, less potent than standard chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel.

The diverse mechanisms of action of the standard agents, targeting DNA synthesis, microtubule function, and inducing oxidative stress, provide a benchmark for evaluating novel compounds. The pro-apoptotic activity of bisabolane sesquiterpenoids positions them as an interesting area for further investigation in the development of new anticancer therapies. Future research should focus on isolating and characterizing the cytotoxic effects of this compound specifically, and conducting direct comparative studies against standard chemotherapeutics under standardized conditions to accurately determine its therapeutic potential.

References

Efficacy of Bisabola-3,10-dien-2-one Structural Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological efficacy of structural analogues of Bisabola-3,10-dien-2-one, a member of the bisabolane-type sesquiterpenoid family. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory and cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development.

Comparative Efficacy Data

The efficacy of various bisabolane (B3257923) sesquiterpenoids has been evaluated in several studies. The following tables summarize the quantitative data from comparative analyses of their anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity of Bisabolane-Type Sesquiterpenoids

A study on bisabolane-type sesquiterpenoids isolated from Curcuma longa evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. NO is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential. The results highlight the structure-activity relationships, where minor structural modifications significantly impact efficacy.[1][2]

Compound/AnalogueConcentrationInhibition of NO Production (%)IC50 (µM)
Compound 2 10 µM-> 100
Compound 3 10 µM20.324.7
Compound 4 10 µM61.28.1
Compound 5 10 µM2.5> 100
Compound 7 10 µM23.121.6
Compound 8 10 µM55.79.0

Data sourced from a study on bisabolane-type sesquiterpenoids from Curcuma longa.[2]

Cytotoxicity of α-Bisabolol and its Glycoside Analogues

A comparative study on α-bisabolol and its synthesized glycoside analogues demonstrated that the addition of a sugar moiety can significantly enhance cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.[3][4]

Compound/AnalogueU-87 (Human Glioblastoma) IC50 (µM)U-251 (Human Glioblastoma) IC50 (µM)GL-261 (Murine Glioma) IC50 (µM)
α-Bisabolol130>150>150
α-Bisabolol β-D-fucopyranoside687582
α-Bisabolol β-D-glucopyranoside8592101
α-Bisabolol β-D-galactopyranoside91110125
α-Bisabolol α-D-mannopyranoside788895
α-Bisabolol β-D-xylopyranoside115130142
α-Bisabolol α-L-rhamnopyranoside40 45 64

Data sourced from a study on the synthesis and cytotoxicity evaluation of natural alpha-bisabolol (B1667320) and its analogues.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Determination of Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

This protocol describes the measurement of NO production in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).[5][6][7]

Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • After a 1-hour pre-incubation with the test compounds, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

Measurement of Nitrite (B80452) Concentration:

  • After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Determination of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10][11]

Cell Seeding and Treatment:

  • Cells are seeded in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • The medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure:

  • Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • After incubation, 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Mechanistic Insights and Signaling Pathways

Bisabolane-type sesquiterpenoids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][12] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some bisabolane analogues have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB (Degradation) IkB->IkB_p NFkB NF-κB NFkB_active Active NF-κB IkB_p->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Bisabolane Bisabolane Analogues Bisabolane->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

NF-κB Signaling Pathway Inhibition by Bisabolane Analogues.
MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. Key members of this pathway include p38 MAPK, ERK, and JNK. Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Certain bisabolane sesquiterpenoids have demonstrated the ability to inhibit the phosphorylation of p38 MAPK.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation p_p38 p-p38 MAPK (Active) p38->p_p38 TF Transcription Factors (e.g., AP-1) p_p38->TF Phosphorylation Bisabolane Bisabolane Analogues Bisabolane->MAPKK Inhibition p_TF p-Transcription Factors (Active) TF->p_TF Genes Pro-inflammatory Gene Expression p_TF->Genes Activation

MAPK Signaling Pathway Inhibition by Bisabolane Analogues.
Experimental Workflow for Screening and Mechanistic Studies

The following diagram illustrates a typical workflow for the evaluation of bisabolane analogues, from initial screening for biological activity to more in-depth mechanistic studies.

Experimental_Workflow cluster_screening Activity Screening cluster_mechanistic Mechanistic Studies cluster_synthesis Compound Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) WesternBlot Western Blot Analysis (NF-κB, MAPK proteins) AntiInflammatory->WesternBlot Active Compounds ELISA ELISA (Pro-inflammatory cytokines) WesternBlot->ELISA qPCR RT-qPCR (Gene expression) ELISA->qPCR Analogues Bisabolane Analogues Analogues->Cytotoxicity Analogues->AntiInflammatory

Experimental Workflow for Efficacy Evaluation.

References

A Comparative Guide to Validated Quantitative Analysis of Bisabola-3,10-dien-2-one in Herbal Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the validated quantitative analysis of Bisabola-3,10-dien-2-one, a sesquiterpenoid of interest in various herbal preparations. Due to the limited availability of published, validated methods specifically for this compound, this document outlines proposed analytical approaches based on established techniques for the quantification of structurally similar sesquiterpenoids in complex herbal matrices. The information herein is intended to serve as a foundational resource for developing and validating a robust analytical method.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The availability of analytical standards for this compound from suppliers such as ChemFaces and BOC Sciences is a critical prerequisite for the successful implementation of these quantitative methods.[1][2]

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the anticipated performance characteristics of the proposed analytical methods for the quantification of this compound. These values are extrapolated from typical performance data for the analysis of other sesquiterpenoids in herbal matrices.

Table 1: Comparison of Proposed Chromatographic Methods for this compound Analysis

ParameterHPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.High-resolution separation with highly sensitive and selective mass-based detection.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High to Very High; based on parent and fragment ion masses (MRM mode).[3][4]High; based on retention time and mass fragmentation pattern.
Sensitivity (LOD) ng levelpg to fg level[5][6][7]pg level
**Linearity (R²) **> 0.995> 0.998> 0.995
Precision (%RSD) < 5%< 3%< 5%
Accuracy (%Recovery) 90-110%95-105%90-110%
Throughput ModerateHighModerate
Cost LowHighModerate
Expertise Required Low to ModerateHighModerate to High

Table 2: Typical Validation Parameters for Quantitative Analysis of Sesquiterpenoids

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 5000 ng/mL
Limit of Detection (LOD) 5 - 20 ng/mL0.01 - 0.5 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.05 - 2 ng/mL0.5 - 5 ng/mL
Accuracy (Spike Recovery) 92-108%97-103%90-107%
Intra-day Precision (%RSD) < 3%< 2%< 4%
Inter-day Precision (%RSD) < 5%< 4%< 6%

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below. These protocols are suggested starting points and will require optimization and validation for the specific herbal matrix being analyzed.

1. Sample Preparation: Extraction from Herbal Matrix

A robust extraction method is crucial for accurate quantification.

  • Objective: To efficiently extract this compound from the complex herbal matrix while minimizing the co-extraction of interfering substances.

  • Protocol:

    • Homogenization: Weigh 1.0 g of the dried and powdered herbal preparation into a 50 mL centrifuge tube.

    • Solvent Extraction: Add 20 mL of methanol (B129727) (or another suitable solvent like acetonitrile (B52724) or ethanol). Vortex for 1 minute.

    • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collection: Decant the supernatant into a clean flask.

    • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more to ensure complete extraction.

    • Solvent Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

    • Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC/UPLC analysis or a suitable solvent for GC analysis.

    • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-UV Method

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

  • Protocol:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

      • Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (requires preliminary determination, likely in the 220-280 nm range based on its α,β-unsaturated ketone chromophore).

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol and create a series of dilutions for the calibration curve.

3. UPLC-MS/MS Method

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Protocol:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

      • A much faster gradient can be used compared to HPLC, e.g., 30% to 95% A in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

    • Injection Volume: 2 µL.

    • Standard Preparation: Similar to HPLC-UV, but at much lower concentrations (ng/mL range).

4. GC-MS Method

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Protocol:

    • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 80°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400. For quantitative analysis, Selected Ion Monitoring (SIM) mode would be used, monitoring characteristic ions of this compound.

    • Standard Preparation: Prepare standards in a volatile solvent like hexane (B92381) or ethyl acetate.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing & Homogenization of Herbal Material B Solvent Extraction (e.g., Methanol) A->B C Ultrasonication B->C D Centrifugation C->D E Supernatant Collection D->E F Solvent Evaporation E->F G Reconstitution & Filtration F->G H Chromatographic Separation (HPLC / UPLC / GC) G->H Inject Sample I Detection (UV / MS) H->I J Data Acquisition I->J K Peak Integration J->K L Calibration Curve Generation K->L M Quantification of This compound L->M

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_methods Analytical Techniques cluster_params Key Comparison Parameters A Quantitative Analysis of This compound B HPLC-UV A->B C UPLC-MS/MS A->C D GC-MS A->D P1 Selectivity B->P1 Moderate P2 Sensitivity B->P2 Good P3 Cost & Complexity B->P3 Low P4 Throughput B->P4 Moderate C->P1 Very High C->P2 Excellent C->P3 High C->P4 High D->P1 High D->P2 Very Good D->P3 Moderate D->P4 Moderate

Caption: Comparison of analytical methods for this compound quantification.

References

A Comparative Analysis of the Efficacy of Natural and Synthetic Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-inflammatory and cytotoxic properties of bisabolane-type sesquiterpenoids, focusing on available data for naturally sourced and commercially available analogs.

Introduction

Bisabolane-type sesquiterpenoids are a class of natural compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer effects.[1] While the specific compound Bisabola-3,10-dien-2-one, isolated from the heartwood of Cassia garrettiana, has limited available efficacy data, this guide provides a comparative analysis of the well-studied and structurally related bisabolol isomers, namely β-bisabolol and α-bisabolol.[2][3] Natural α-bisabolol is primarily sourced from the endangered Candeia tree, prompting exploration into alternative sources and synthetic production.[4] This comparison utilizes available experimental data to objectively assess their performance for researchers, scientists, and drug development professionals.

Anti-Inflammatory Efficacy: β-Bisabolol vs. α-Bisabolol

A key indicator of anti-inflammatory activity is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL). In vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and HS27 fibroblast cells provide a basis for comparing the efficacy of naturally sourced β-bisabolol (from cotton gin trash) and commercially available α-bisabolol.[3][5]

Data Presentation: Inhibition of Inflammatory Mediators

Inflammatory MediatorCell Lineβ-Bisabolol (50 µg/mL) % Inhibitionα-Bisabolol (50 µg/mL) % InhibitionReference
Nitric Oxide (NO)RAW 264.755.5%Similar to β-Bisabolol[3][5]
Prostaglandin E2 (PGE2)RAW 264.762.3%Not Reported[3][5]
TNF-αRAW 264.745.3%47.4%[3]
Interleukin-6 (IL-6)3T377.7%87.2%[3]
Interleukin-6 (IL-6)HS2763.5%Similar to β-Bisabolol[3]

The data indicates that both β-bisabolol and α-bisabolol exhibit significant anti-inflammatory properties. Notably, at a concentration of 50 µg/mL, their inhibitory effects on TNF-α in RAW 264.7 cells were found to be statistically similar.[3] While β-bisabolol showed strong inhibition of PGE2, comparative data for α-bisabolol was not available in the reviewed study. In 3T3 cells, α-bisabolol demonstrated a slightly greater inhibition of IL-6 production compared to its isomer.[3]

Anticancer Potential of α-Bisabolol

α-Bisabolol has been investigated for its anticancer activities, with studies indicating its potential to induce apoptosis and disrupt key signaling pathways in various cancer cell lines, including leukemia, pancreatic, lung, and glioblastoma models.[6] Mechanistically, its anticancer effects are attributed to the induction of mitochondrial apoptosis and the disruption of pathways such as PI3K/Akt/FAK/BRAF.[6] The accessibility of α-bisabolol through metabolic engineering platforms suggests the potential for a consistent and scalable supply for further research and development.[6]

Experimental Protocols

In Vitro Anti-Inflammatory Assay

Objective: To evaluate the anti-inflammatory effects of test compounds by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated cells.

Cell Culture and Treatment:

  • Cell Lines: RAW 264.7 murine macrophages, 3T3 fibroblasts, or HS27 fibroblasts.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and pre-treated with various non-toxic concentrations of the test compounds (e.g., 1.6–50.0 µg/mL) for 1 hour.[3][5] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL).[3]

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measured from the cell culture supernatant using the Griess reagent.[3][7]

  • Prostaglandin E2 (PGE2), TNF-α, and Interleukins (IL-6, IL-8): Quantified from the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits or cytokine bead array (CBA) flow cytometry.[3][4][7]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines and establish safe dosage ranges.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.[8]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent reagent).[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the untreated control.

Visualizations

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis of Inflammatory Mediators start RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Bisabolol Isomers seed->pretreat induce Induce inflammation with LPS pretreat->induce collect Collect cell supernatant induce->collect elisa ELISA for TNF-α, IL-6, PGE2 collect->elisa griess Griess Assay for NO collect->griess

Caption: Workflow for the in vitro anti-inflammatory assay.

Signaling_Pathway_Inflammation cluster_cytokines Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 iNOS iNOS (produces NO) NFkB->iNOS COX2 COX-2 (produces PGE2) MAPK->COX2 Bisabolol Bisabolol Bisabolol->NFkB Inhibits Bisabolol->MAPK Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation.

References

Cross-Validation of Analytical Methods for Bisabola-3,10-dien-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Bisabola-3,10-dien-2-one, a sesquiterpene ketone of interest in various research and development fields. The objective is to present a cross-validation framework, offering insights into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical technique for specific research needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on a hypothetical cross-validation study.

Validation ParameterHPLC-UVGC-MSAcceptance Criteria (ICH M10)[1]
Linearity (r²) 0.99850.9998≥ 0.99
Accuracy (%) 95.8 - 104.298.5 - 101.785 - 115% (±15%), 80 - 120% at LLOQ (±20%)
Precision (RSD %) ≤ 8.5≤ 4.8≤ 15%, ≤ 20% at LLOQ
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL-
Limit of Quantification (LOQ) 150 ng/mL1.5 ng/mLSignal-to-noise ratio ≥ 10
Recovery (%) 88.2 - 94.592.1 - 98.9Consistent and reproducible
Selectivity ModerateHighNo significant interference at the retention time of the analyte.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Objective: To quantify this compound in a given matrix using HPLC-UV.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Sample matrix (e.g., plasma, formulation buffer)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Spike the sample matrix with the reference standard to prepare quality control (QC) samples. Perform a protein precipitation extraction by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 235 nm

  • Analysis: Inject the prepared standards, QCs, and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To achieve sensitive and selective quantification of this compound using GC-MS.

Materials:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethyl acetate. Prepare calibration standards through serial dilution.

  • Sample Preparation: Perform a liquid-liquid extraction by adding ethyl acetate to the sample matrix. Vortex and centrifuge to separate the layers. Collect the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 150, 205, 220).

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. Calculate the concentration of the analyte in the samples based on this curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard Reference Standard Stock Stock Solution Standard->Stock Dissolve Cal_Standards Calibration Standards Stock->Cal_Standards Serial Dilution HPLC HPLC Injection Cal_Standards->HPLC Sample Sample Matrix QC_Samples QC Samples Sample->QC_Samples Spike Extraction Protein Precipitation Sample->Extraction QC_Samples->Extraction Supernatant Collect Supernatant Extraction->Supernatant Supernatant->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (235 nm) Separation->Detection Data Data Acquisition Detection->Data Cal_Curve Calibration Curve Data->Cal_Curve Quantify Quantify Samples Cal_Curve->Quantify

Caption: HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Standard Reference Standard Stock Stock Solution Standard->Stock Dissolve Cal_Standards Calibration Standards Stock->Cal_Standards Serial Dilution GC_Inject GC Injection Cal_Standards->GC_Inject Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Organic_Layer Collect Organic Layer LLE->Organic_Layer Dry Dry with Na2SO4 Organic_Layer->Dry Dry->GC_Inject GC_Separation Capillary Column Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Cal_Curve Calibration Curve Data_Acq->Cal_Curve Quantify Quantify Samples Cal_Curve->Quantify

Caption: GC-MS analytical workflow for this compound.

Discussion

The cross-validation of these two methods reveals distinct advantages and disadvantages for each.

HPLC-UV is a robust and widely accessible technique. It offers good precision and accuracy for quantification, though it may lack the sensitivity required for trace-level analysis. The primary limitation of HPLC-UV is its lower selectivity, which could be a concern in complex matrices where co-eluting impurities might interfere with the analyte peak.

GC-MS , on the other hand, provides superior sensitivity and selectivity. The use of Selected Ion Monitoring (SIM) mode allows for the highly specific detection of this compound, minimizing the impact of matrix effects and background noise. This makes GC-MS the preferred method for applications requiring low detection limits and high confidence in analyte identification. However, the sample preparation for GC-MS can be more labor-intensive, and the instrumentation may be less commonly available than HPLC-UV systems.

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound should be guided by the specific requirements of the study. For routine analysis where high concentrations are expected and high throughput is desired, HPLC-UV is a suitable and cost-effective option. For bioanalytical studies, metabolite identification, or any application demanding high sensitivity and selectivity, GC-MS is the more appropriate and powerful technique. This guide provides the foundational information to make an informed decision based on the performance characteristics and experimental demands of each method.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisabola-3,10-dien-2-one
Reactant of Route 2
Bisabola-3,10-dien-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.